VU0359595
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to VU0359595: A Potent and Selective PLD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0359595 is a highly potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes and pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key quantitative data, experimental methodologies, and its impact on cellular signaling pathways.
Introduction
Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] PA is a critical signaling molecule that regulates a diverse array of cellular functions, including cell proliferation, migration, survival, and membrane trafficking, primarily through the activation of downstream effector proteins such as the mammalian target of rapamycin (mTOR).[2][3][4] The two major mammalian PLD isoforms, PLD1 and PLD2, share significant sequence homology but exhibit distinct subcellular localizations and regulatory mechanisms, suggesting non-redundant roles in cellular physiology.
The aberrant activity of PLD, particularly PLD1, has been linked to the progression of various cancers by promoting cell proliferation, invasion, and metastasis.[5][6][7] This has positioned PLD1 as a promising therapeutic target for the development of novel anti-cancer agents. This compound emerged from a diversity-oriented synthesis program as a potent and exceptionally selective inhibitor of PLD1, offering a valuable chemical tool to probe the physiological and pathological functions of this enzyme.[8]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PLD1. By binding to the enzyme, this compound prevents the hydrolysis of phosphatidylcholine into phosphatidic acid. This reduction in PA levels disrupts the signaling cascades that are dependent on this lipid messenger. The high selectivity of this compound for PLD1 over PLD2 allows for the specific interrogation of PLD1-mediated pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PLD1 IC50 | 3.7 nM | [3] |
| PLD2 IC50 | 6.4 µM | [3] |
| Selectivity (PLD2/PLD1) | >1700-fold | [2][9] |
Table 2: Physicochemical and Putative Pharmacokinetic Properties
| Parameter | Value/Information | Reference |
| Molecular Formula | C19H18FN3O2 | [10] |
| Molecular Weight | 351.37 g/mol | [10] |
| CNS Penetration | Peripherally restricted | [11] |
| Pharmacokinetic Profile | Favorable profile noted in literature, enabling in vivo proof-of-concept studies | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro PLD Activity Assay (IC50 Determination)
The inhibitory potency of this compound against PLD1 and PLD2 was determined using an in vitro assay that measures the release of radiolabeled choline from phosphatidylcholine.
-
Enzyme Source: Recombinant human PLD1 and PLD2.
-
Substrate: [3H]-phosphatidylcholine incorporated into phospholipid vesicles.
-
Assay Buffer: HEPES-based buffer (pH 7.4) containing appropriate co-factors.
-
Procedure:
-
PLD enzyme is incubated with varying concentrations of this compound (or vehicle control) in the assay buffer for a pre-determined time at 37°C.
-
The enzymatic reaction is initiated by the addition of the [3H]-phosphatidylcholine substrate vesicles.
-
The reaction is allowed to proceed for a specific duration at 37°C and then terminated.
-
The amount of released [3H]-choline is quantified by liquid scintillation counting after separation from the lipid substrate.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular PLD Activity Assay
Cellular PLD activity is assessed by measuring the formation of phosphatidylethanol (PEt) in the presence of ethanol, a reaction catalyzed by PLD in a process called transphosphatidylation.
-
Cell Lines: Various cell lines, such as retinal pigment epithelium (RPE) cells or astroglial cells, can be used.[2][3]
-
Metabolic Labeling: Cells are pre-incubated with [3H]-oleic acid or another suitable radiolabeled fatty acid to label cellular phospholipid pools, including phosphatidylcholine.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound or vehicle control.
-
Cells are then stimulated with an agonist (e.g., fetal calf serum, insulin-like growth factor-1) in the presence of ethanol (typically 1-2%).
-
After incubation, the reaction is stopped, and cellular lipids are extracted.
-
[3H]-PEt is separated from other lipids by thin-layer chromatography (TLC).
-
The amount of [3H]-PEt is quantified by scintillation counting or phosphorimaging.
-
Signaling Pathways and Visualizations
This compound, by inhibiting PLD1, modulates several critical downstream signaling pathways.
PLD1-mTOR Signaling Pathway
PLD1-generated phosphatidic acid is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3][4] Inhibition of PLD1 by this compound leads to the downregulation of mTOR activity.
Experimental Workflow for Cellular PLD Activity Assay
The following diagram illustrates the workflow for assessing the effect of this compound on cellular PLD1 activity.
References
- 1. cusabio.com [cusabio.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D in Cell Proliferation and Cancer1 | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
VU0359595: A Potent and Selective PLD1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
VU0359595 is a highly potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes and pathological conditions, including cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate PLD1 biology and as a lead compound for therapeutic development.
Introduction to Phospholipase D1 (PLD1)
Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that modulates the activity of a diverse array of downstream signaling proteins, thereby influencing fundamental cellular processes such as cell proliferation, survival, migration, and membrane trafficking.[2] The two primary mammalian isoforms, PLD1 and PLD2, share significant sequence homology but exhibit distinct regulatory mechanisms and subcellular localizations, suggesting non-redundant roles in cellular physiology and pathophysiology.[2]
PLD1, in particular, has garnered significant attention as a therapeutic target due to its established role in the progression of various diseases. Elevated PLD1 activity is associated with numerous cancers, where it promotes tumor growth, metastasis, and chemoresistance.[2] Furthermore, PLD1 signaling is implicated in inflammatory responses and has been linked to neurodegenerative disorders. The development of potent and selective inhibitors is crucial for dissecting the specific functions of PLD1 and for validating it as a druggable target.
This compound: A Selective PLD1 Inhibitor
This compound emerged from a diversity-oriented synthesis approach as a highly potent and selective inhibitor of PLD1.[3] It belongs to a class of benzimidazolone-containing compounds and has been instrumental in elucidating the specific roles of PLD1 in various biological contexts.
Biochemical and Cellular Activity
This compound exhibits single-digit nanomolar potency against PLD1 in biochemical assays and demonstrates excellent activity in cell-based models. Its high selectivity allows for the specific interrogation of PLD1-mediated signaling pathways without the confounding effects of PLD2 inhibition.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the key quantitative data for this compound and a selection of other PLD inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound and Other PLD Inhibitors
| Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2/PLD1) | Reference |
| This compound | 3.7 | 6400 | >1700-fold | [4][5] |
| VU0364739 | 1500 | 350 | 0.23-fold (PLD2 selective) | [6] |
| Halopemide | 220 | 310 | ~1.4-fold | [5] |
| FIPI | ~25 | ~25 | ~1-fold (dual) | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| Astroglial cells | Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5 - 5000 nM | [4] |
| Astrocytes | PLD Activity | Reduction of mitogen-stimulated PLD activity | 5 - 500 nM | [4] |
| Retinal Pigment Epithelium (RPE) cells | [³H]-phosphatidylethanol generation | Partial reduction of high glucose-induced generation | 0.15 µM | [4] |
| RPE cells | Autophagy | Modulation of LPS-induced autophagy | 5 µM | [4] |
| A549 cells | Aspergillus fumigatus internalization | Blockade of gliotoxin-induced internalization | 2 nM | [4] |
| A549 cells | Proliferation, Apoptosis, Autophagy | Attenuation of proliferation and repair, induction of apoptosis | 10 µM | [7] |
| AML12 cells, primary hepatocytes | Lipid accumulation | Decrease in oleic acid- or sodium palmitate-treated cells | Not specified | [1] |
| U266 and H929 multiple myeloma cells | Mitochondrial dysfunction | Synergistic effect with bortezomib in inducing dysfunction | Not specified | [8] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on established methodologies in the field and information gathered from various sources.
In Vitro PLD1 Enzyme Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of purified PLD1 by quantifying the release of radiolabeled [³H]choline from its substrate, [³H]phosphatidylcholine.
Materials:
-
Purified recombinant human PLD1 enzyme
-
[³H]phosphatidylcholine (radiolabeled substrate)
-
Phosphatidylcholine (unlabeled substrate)
-
Phosphatidylethanolamine (PE)
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare lipid vesicles containing a mixture of phosphatidylcholine, [³H]phosphatidylcholine, PE, and PIP₂ by sonication or extrusion.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PLD1 enzyme, and varying concentrations of this compound (or DMSO for control). Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the prepared lipid vesicle substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled [³H]choline product will be in the upper aqueous phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PLD1 inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular PLD1 Activity Assay (Transphosphatidylation)
This cell-based assay measures PLD1 activity by detecting the formation of a specific phosphatidylalcohol, such as phosphatidylbutanol (PBut), in the presence of a primary alcohol. This product is exclusively formed by PLD enzymes.
Materials:
-
Cultured cells (e.g., HEK293T, A549)
-
Cell culture medium and supplements
-
[³H]-palmitic acid or other suitable radiolabel
-
1-Butanol
-
This compound or other test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to near confluence.
-
Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO for control) for a specified time (e.g., 30-60 minutes).
-
PLD Stimulation and Transphosphatidylation: Add 1-butanol (e.g., 0.3-0.5% final concentration) to the medium to enable the transphosphatidylation reaction. If studying stimulated PLD activity, add a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA) at this step.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes).
-
Lipid Extraction: Wash the cells with ice-cold PBS and then extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) using an appropriate solvent system that resolves phosphatidylbutanol from other phospholipids.
-
Quantification: Visualize and quantify the radiolabeled phosphatidylbutanol spot on the TLC plate using a phosphorimager or by scraping the spot and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Normalize the amount of phosphatidylbutanol to the total lipid radioactivity and calculate the percentage of inhibition for each this compound concentration. Determine the cellular IC₅₀ value.
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies (Representative Protocol)
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on PLD1 activity in a living organism.
Animal Model:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Pharmacokinetic Study:
-
Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 50% saline for intravenous or oral administration).
-
Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).
Pharmacodynamic Study (in a tumor xenograft model):
-
Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into immunocompromised mice. Allow tumors to reach a palpable size.
-
Treatment: Once tumors are established, treat the mice with this compound or vehicle control according to a defined dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Target Engagement Biomarker Analysis: At the end of the study, or at specific time points, collect tumor tissue. Prepare tumor lysates and analyze the levels of a PLD1 activity biomarker (e.g., phosphatidic acid) or downstream signaling molecules (e.g., phosphorylated Akt, β-catenin) by methods such as Western blotting or mass spectrometry to assess target engagement.
-
Data Analysis: Compare tumor growth rates between the this compound-treated and vehicle-treated groups. Correlate tumor growth inhibition with the observed changes in the pharmacodynamic biomarkers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by PLD1 and a general experimental workflow for inhibitor characterization.
References
- 1. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. Choline metabolism-based molecular diagnosis of cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]
- 8. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VU0359595 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0359595 is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Aberrant PLD1 activity has been linked to increased cell proliferation, survival, migration, and invasion in numerous cancer types, including breast, colorectal, and glioblastoma. By inhibiting PLD1, this compound presents a promising targeted therapeutic strategy. This technical guide provides a comprehensive overview of the core biology of PLD1 in cancer, the mechanism of action of this compound, and detailed experimental protocols for its investigation in a cancer research setting.
Introduction to this compound and its Target, PLD1
Phospholipase D1 (PLD1) is a ubiquitously expressed enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. PA is a critical signaling lipid that modulates the activity of numerous downstream effector proteins, thereby influencing key cellular functions. In the context of cancer, upregulation of PLD1 expression and activity has been observed in various tumor types, where it contributes to the malignant phenotype.[1]
This compound is a selective inhibitor of PLD1, demonstrating high potency and over 1700-fold selectivity for PLD1 over its isoform, PLD2.[2][3] This selectivity is crucial for dissecting the specific roles of PLD1 in cancer biology and for developing targeted therapies with potentially fewer off-target effects.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target enzymes. While extensive data on its effects on various cancer cell lines are not yet widely published, the available information underscores its potency and selectivity.
| Target | IC50 Value | Cell Line/System | Reference |
| Human PLD1 | 3.7 nM | In vitro enzyme assay | [3] |
| Human PLD2 | 6.4 µM | In vitro enzyme assay | [3] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad range of cancer cell lines.
Key Signaling Pathways Modulated by this compound
PLD1 is a critical node in several signaling pathways that are fundamental to cancer progression. By inhibiting PLD1, this compound can modulate these pathways to exert its anti-cancer effects.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. PLD1-generated PA can directly bind to and activate mTOR, a key component of this pathway.[4] The activation of mTOR leads to the phosphorylation of downstream effectors such as S6 Kinase (S6K) and 4E-BP1, promoting protein synthesis and cell growth.[5][6]
The Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. PLD1 has been shown to promote the activation of Ras and its downstream effector, ERK.[3]
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the role of this compound in cancer research.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, U-87 MG, HCT116)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-PLD1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentration of this compound (e.g., a concentration around the IC50 value) for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert).
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several microscopic fields and calculate the average number of migrated/invaded cells per field.
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). The dose will need to be determined through dose-finding studies.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion and Future Directions
This compound represents a valuable research tool and a potential therapeutic agent for the treatment of cancers with dysregulated PLD1 signaling. Its high potency and selectivity make it an ideal probe to further elucidate the complex roles of PLD1 in cancer biology. Future research should focus on establishing a comprehensive profile of its efficacy in a wide range of cancer models, both in vitro and in vivo. Furthermore, exploring combination therapies with other targeted agents or conventional chemotherapeutics may reveal synergistic anti-cancer effects and provide new avenues for clinical translation. The detailed protocols and signaling pathway information provided in this guide serve as a foundation for researchers to design and execute rigorous studies to unlock the full potential of this compound in the fight against cancer.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic regulation of mmp-9 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
VU0359595 and Related Modulators: A Technical Guide to Their Applications in Neurodegenerative Disease Research
Executive Summary
The treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease and schizophrenia remains a significant challenge in modern medicine. Two promising, yet distinct, therapeutic avenues involve the modulation of the M1 muscarinic acetylcholine receptor (mAChR) and the inhibition of phospholipase D (PLD). This technical guide provides an in-depth overview of two key chemical tools in these areas: VU0453595 , a positive allosteric modulator (PAM) of the M1 receptor, and VU0359595 , a selective inhibitor of the PLD1 enzyme. Due to the similarity in their nomenclature, these compounds are sometimes confused. This paper clarifies their distinct mechanisms and applications, presenting key preclinical data, detailed experimental protocols, and visualizations of their associated signaling pathways to aid researchers and drug development professionals in leveraging these compounds for neurodegenerative disease studies.
Chapter 1: Targeting Cholinergic and Phospholipase D Pathways in Neurodegeneration
The cognitive impairments seen in Alzheimer's disease (AD) and schizophrenia are linked to disruptions in cholinergic signaling.[1] A key target within this system is the M1 muscarinic acetylcholine receptor (M1 mAChR), which is critical for learning and memory.[1][2] While early attempts to target this receptor with direct agonists were hampered by side effects from activating other muscarinic receptor subtypes, the development of highly selective positive allosteric modulators (PAMs) has revitalized this approach.[1][2] PAMs bind to a different site on the receptor than the natural neurotransmitter, acetylcholine (ACh), and enhance its effect without causing direct activation, offering a more nuanced and potentially safer therapeutic strategy.[3]
Concurrently, evidence has implicated the enzyme phospholipase D (PLD) in the pathophysiology of neurodegenerative diseases.[4][5] The isoform PLD1, in particular, has been found to be elevated in the brains of AD patients and plays a role in the synaptic dysfunction caused by toxic amyloid-β and tau oligomers.[6] Therefore, selective inhibitors of PLD1 represent valuable tools for investigating these pathological processes and for potential therapeutic intervention.
This guide will separately detail the applications of two pivotal compounds:
-
VU0453595 : An M1 receptor PAM investigated for its potential to enhance cognitive function.
-
This compound : A selective PLD1 inhibitor used to probe the role of this enzyme in disease pathology.
Chapter 2: VU0453595 - A Non-Biased M1 Receptor PAM
VU0453595 is a highly selective M1 PAM that has demonstrated significant potential in preclinical models for improving cognitive function. Its unique pharmacological profile addresses many of the challenges faced by earlier M1-targeting compounds.
Mechanism of Action
A critical feature of VU0453595 is its lack of intrinsic agonist activity; it is a "pure" PAM, not an "ago-PAM".[1] This means it does not activate the M1 receptor on its own but only potentiates the signal of the endogenous agonist, ACh.[3] This activity-dependent modulation helps maintain the natural spatial and temporal patterns of cholinergic signaling.[3] In contrast, M1 PAMs with agonist activity (ago-PAMs) can over-activate the receptor, leading to adverse effects such as seizures.[1] VU0453595 is also characterized as a "non-biased" PAM, meaning it potentiates M1 receptor coupling to multiple downstream signaling pathways, including both phospholipase C (PLC) and phospholipase D (PLD), which are involved in cortical plasticity.[2][7]
Signaling Pathways and Mechanisms
The M1 receptor is a Gq-coupled receptor. Upon activation by ACh, it initiates signaling cascades through both PLC and PLD. VU0453595 enhances these endogenous signals. The distinction between a pure PAM, an ago-PAM, and the concept of biased signaling are crucial for understanding its therapeutic potential.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D, a Novel Therapeutic Target Contributes to the Pathogenesis of Neurodegenerative and Neuroimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase D in brain function and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated phospholipase D isoform 1 in Alzheimer's disease patients' hippocampus: Relevance to synaptic dysfunction and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased M1 receptor-positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0359595, and its role in modulating critical pathways implicated in diabetes mellitus. This compound is a potent and highly selective small molecule inhibitor of PLD1, an enzyme increasingly recognized for its involvement in cellular signaling, membrane trafficking, and metabolic regulation. This document summarizes the current understanding of this compound's mechanism of action, its effects on diabetes-related signaling cascades, particularly in pancreatic β-cells and retinal pigment epithelium, and provides detailed experimental protocols for researchers investigating its therapeutic potential.
Introduction to this compound
This compound is a small molecule compound that exhibits high potency and selectivity for the inhibition of PLD1 over its isoform, PLD2.[1][2] The enzymatic activity of PLD1, which catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), has been linked to a variety of cellular processes, including those that are dysregulated in diabetes and its complications.[1][3] This guide will explore the preclinical evidence suggesting that targeted inhibition of PLD1 by this compound may offer a novel therapeutic strategy for diabetes.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its observed effects in relevant cellular models of diabetes.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PLD1 IC50 | 3.7 nM | [2] |
| PLD2 IC50 | 6.4 µM | [2] |
| Selectivity (PLD2/PLD1) | >1700-fold | [1][2] |
Table 2: Effects of this compound in a Cellular Model of Diabetic Retinopathy (Retinal Pigment Epithelial Cells)
| Experimental Condition | This compound Concentration | Observed Effect | Reference |
| High Glucose-Induced Loss of Phagocytic Function | 5 µM | Prevention of phagocytic function loss | |
| High Glucose-Induced Reactive Oxygen Species (ROS) Generation | 0.5 µM | Complete prevention of ROS generation | |
| High Glucose-Induced [3H]-phosphatidylethanol Generation | 0.15 µM | Partial reduction in [3H]-phosphatidylethanol generation | [1] |
Table 3: Effects of PLD1 Inhibition on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells (MIN6N8 Cell Line) *
| Inhibition Method | Key Finding | Reference |
| 1-Butanol (PLD inhibitor) | Significantly decreased glucose-induced insulin secretion | [3] |
| PLD1 siRNA | Significantly decreased glucose-induced insulin secretion | [3] |
Note: Data for the direct effect of this compound on GSIS is not currently available. The data presented is from studies using other methods of PLD1 inhibition, which strongly suggests a similar effect would be observed with this compound.
Signaling Pathways Modulated by this compound in Diabetes
The Arf6/PLD1/mTOR Pathway in Pancreatic β-Cell Insulin Secretion
Preclinical studies have elucidated a critical signaling pathway in pancreatic β-cells where PLD1 plays a pivotal role in glucose-stimulated insulin secretion (GSIS).[3] This pathway is initiated by high glucose levels, which lead to the activation of the small GTPase ADP-ribosylation factor 6 (Arf6). Activated Arf6 then binds to and activates PLD1.[3] The resulting production of phosphatidic acid (PA) by PLD1 is a key step in the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3] Specifically, the mTOR complex 1 (mTORC1) and its downstream effector, p70 ribosomal S6 kinase (p70S6K), are activated, which ultimately leads to an increase in insulin secretion.[3]
Given that this compound is a potent and selective inhibitor of PLD1, it is hypothesized that it would disrupt this pathway, leading to a reduction in glucose-stimulated insulin secretion.
References
The discovery and synthesis of VU0359595
An In-depth Technical Guide to VU0359595: A Potent and Selective PLD1 Inhibitor For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as CID-53361951 or ML-270, is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1).[1][2] With an IC50 of 3.7 nM for PLD1 and over 1,700-fold selectivity against PLD2, this compound has emerged as a critical tool for elucidating the specific roles of PLD1 in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented in a clear, structured format. The information contained herein is intended to enable researchers to effectively utilize this compound in their studies of PLD1 signaling in cancer, neurodegenerative diseases, diabetes, and inflammatory conditions.[1]
Discovery and Synthesis
The discovery of this compound was the result of a systematic drug discovery effort that began with the antipsychotic drug halopemide, which was found to be a dual inhibitor of PLD1 and PLD2. Through a diversity-oriented synthesis approach, libraries of compounds were generated based on the halopemide scaffold to explore the structure-activity relationship (SAR) and improve isoform selectivity.[3] Subsequent iterative analog synthesis led to the identification of this compound, a compound with exceptional potency and selectivity for PLD1.[3]
Representative Synthesis of this compound
The following is a representative multi-step synthesis protocol for compounds within the same chemical series as this compound, based on published methodologies.[3]
Step 1: Reductive Amination
A halogenated (e.g., 5-bromo) 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is subjected to reductive amination with an appropriate N-Boc protected amino aldehyde. This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE) at room temperature.
Step 2: Boc Deprotection
The N-Boc protecting group is removed from the product of the first step using a strong acid, such as 4N HCl in dioxane, to yield the corresponding amine salt.
Step 3: Amide Coupling
The final amide bond is formed by coupling the deprotected amine with a carboxylic acid (e.g., 2-phenylcyclopropanecarboxamide). This reaction can be performed using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).
Purification: The final product is purified to >98% purity using mass-directed preparative high-performance liquid chromatography (HPLC).
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity (fold) |
| PLD1 | 3.7 nM | >1700 |
| PLD2 | 6.4 µM | 1 |
Table 2: Biological Activity of this compound in Cellular Assays
| Cell Line | Assay | Effect | Concentration |
| Astroglial cells | Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5 - 5000 nM |
| Astrocytes | PLD activity | Reduction of mitogen-stimulated activity | 5 - 500 nM |
| Retinal Pigment Epithelium (RPE) cells | [3H]-phosphatidylethanol generation | Partial reduction of high glucose-induced generation | 0.15 µM |
| D407 cells | Cell viability | Prevention of LPS-induced loss of viability | 10 µg/mL LPS |
| RPE cells | Autophagy | Modulation of LPS-induced autophagy | 5 µM |
| A549 cells | A. fumigatus internalization | Blockade of gliotoxin-induced internalization | 2 nM |
Experimental Protocols
In Vitro PLD1 Activity Assay (Radiometric)
This assay measures the enzymatic activity of PLD1 by quantifying the release of [³H]-choline from a radiolabeled substrate.
Materials:
-
Recombinant human PLD1 enzyme
-
[³H]-phosphatidylcholine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 80 mM KCl, 10 µM GTPγS, 3.6 mM MgCl₂, 3.6 mM CaCl₂)
-
This compound or other test compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a reaction tube, combine the assay buffer, recombinant PLD1 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-phosphatidylcholine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Separate the aqueous phase containing the released [³H]-choline from the organic phase.
-
Quantify the amount of [³H]-choline in the aqueous phase using a scintillation counter.
-
Calculate the percent inhibition of PLD1 activity for each concentration of the test compound and determine the IC50 value.
Cellular PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[4][5]
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing PLD1)
-
Cell culture medium
-
[³H]-oleic acid or other suitable radioactive lipid precursor
-
1-Butanol
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-oleic acid in the culture medium for several hours to overnight.[4]
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., PMA) in the presence of 1-butanol (e.g., 0.3%) for a defined period (e.g., 30 minutes).[4]
-
Stop the reaction and extract the lipids from the cells using a suitable solvent system (e.g., chloroform/methanol/HCl).
-
Separate the lipids by TLC.
-
Identify and quantify the [³H]-phosphatidylbutanol spot using a phosphorimager or by scraping the spot and performing scintillation counting.
-
Calculate the percent inhibition of PLD activity and determine the IC50 value.
Matrigel Invasion Assay
This assay assesses the effect of PLD inhibitors on the invasive potential of cancer cells.[6][7][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium with and without serum
-
Matrigel-coated transwell inserts (8 µm pore size)
-
This compound or other test compounds
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.[6]
-
In the lower chamber of the transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).[8]
-
Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.[6]
-
Fix the invading cells on the lower surface of the insert with a fixing solution.[6]
-
Stain the invading cells with crystal violet.[6]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Quantify the extent of invasion and determine the effect of the test compound.
Visualizations
Signaling Pathways
Caption: PLD1 Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Workflow for the Discovery of Isoform-Selective Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. corning.com [corning.com]
An In-depth Technical Guide to the Allosteric Inhibition of Phospholipase D1 by VU0359595
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective allosteric inhibitor of Phospholipase D1 (PLD1), VU0359595. This document details the quantitative biochemical data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a critical resource for researchers in pharmacology and drug discovery.
Introduction to PLD1 and the Inhibitor this compound
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is a key signaling lipid that modulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. Dysregulation of PLD1 activity has been implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention.
This compound is a potent and highly selective small molecule inhibitor of PLD1.[1][2][3] It was developed through a medicinal chemistry effort evolving from the non-selective PLD inhibitor, halopemide.[1] this compound exhibits remarkable isoform selectivity, inhibiting PLD1 at nanomolar concentrations with over 1700-fold greater potency than for its closely related isoform, PLD2.[3][4] This high degree of selectivity makes this compound an invaluable tool for elucidating the specific roles of PLD1 in cellular physiology and disease. Evidence suggests that this compound and its analogs act via an allosteric mechanism, binding to a site distinct from the active site to modulate enzyme activity.
Quantitative Data
The inhibitory potency and selectivity of this compound and its key analogs are summarized in the tables below. These data are compiled from in vitro biochemical assays and cell-based functional assays.
Table 1: In Vitro Inhibitory Activity of Key Compounds against PLD1 and PLD2
| Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2 IC₅₀ / PLD1 IC₅₀) | Assay Type |
| This compound | 3.7[3] | 6400[3] | >1700-fold[3] | Biochemical[5] |
| Halopemide | 220[4] | 310[4] | ~1.4-fold | Biochemical |
| VU0155069 | 46[4] | 933[4] | ~20-fold | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| Astroglial cells | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5, 50, 500, 5000 nM[3] | [3] |
| Retinal Pigment Epithelium (RPE) cells | Partial reduction of high glucose-induced [³H]-phosphatidylethanol (PEth) generation | 0.15 µM[3] | [3] |
| RPE cells (LPS-induced) | Modulation of autophagy | 5 µM[3] | [3] |
| A549 cells | Blockade of A. fumigatus internalization | 2 nM[3] | [3] |
| A549 cells | Induction of apoptosis and attenuation of proliferation, autophagy, and repair after alkylating agent exposure | 10 µM[6] | [6] |
| AML12 cells / primary hepatocytes | Decreased CD36 expression and lipid accumulation | Not specified[7] | [7] |
| U266 and H929 multiple myeloma cells | Synergistic effect with bortezomib in inducing mitochondrial dysfunction | Not specified[8] | [8] |
Signaling Pathways and Mechanism of Action
PLD1 is a central node in numerous signaling pathways. Its product, phosphatidic acid, influences cell growth, survival, and migration. The allosteric inhibition of PLD1 by this compound provides a powerful tool to dissect these complex pathways.
PLD1 Signaling Cascade
Caption: Simplified PLD1 signaling pathway.
Allosteric Inhibition by this compound
Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. In the case of PLD1, this compound is proposed to bind to an allosteric pocket, thereby preventing the efficient hydrolysis of phosphatidylcholine.
Caption: Mechanism of allosteric inhibition of PLD1 by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.
In Vitro PLD1 Activity Assay (Radiometric)
This assay measures the enzymatic activity of purified or immunoprecipitated PLD1 by quantifying the formation of a radiolabeled product.
Materials:
-
Purified or immunoprecipitated PLD1
-
Substrate vesicles: Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) (e.g., in a 1:1 molar ratio)
-
Radiolabeled substrate: [³H]dipalmitoyl-PC
-
PLD Assay Buffer: 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 80 mM KCl
-
Activators (optional): e.g., recombinant Arf1, RhoA, PKCα, and PIP₂
-
Stop Solution: Chloroform/Methanol/HCl (100:100:0.6, v/v/v)
-
Scintillation fluid
Procedure:
-
Prepare substrate vesicles by drying a mixture of PC and [³H]dipalmitoyl-PC under nitrogen, followed by resuspension in assay buffer and sonication.
-
In a microcentrifuge tube, combine the PLD assay buffer, activators (if any), and the PLD1 enzyme preparation.
-
Pre-incubate the enzyme mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate vesicles.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the Stop Solution.
-
Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.
-
Spot the organic phase onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v) to separate phosphatidic acid from phosphatidylcholine.
-
Visualize the lipid spots (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.
-
To test inhibitors, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.
Caption: Workflow for the in vitro radiometric PLD1 activity assay.
Cell-Based PLD1 Activity Assay (Transphosphatidylation)
This assay measures PLD activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[9]
Materials:
-
Cultured cells (e.g., HEK293T cells transfected with PLD1)
-
Cell labeling medium containing [³H]-palmitic acid
-
Stimulant (e.g., phorbol 12-myristate 13-acetate, PMA)
-
1-Butanol
-
Lysis buffer
-
Lipid extraction solvents (as in the in vitro assay)
-
TLC plates and solvent system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 12-24 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add 1-butanol (e.g., 0.3%) to the medium.
-
Stimulate the cells with an agonist (e.g., 100 nM PMA) to activate PLD1.
-
After the desired stimulation time, terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and extract the lipids as described in the in vitro assay protocol.
-
Separate the lipids by TLC, using a solvent system that resolves phosphatidylbutanol (PBut) from other phospholipids.
-
Quantify the radioactivity in the PBut spots by scintillation counting.
Caption: Workflow for the cell-based transphosphatidylation PLD1 assay.
Conclusion
This compound stands out as a highly potent and selective allosteric inhibitor of PLD1. Its well-defined biochemical profile and demonstrated cellular activity make it an indispensable chemical probe for investigating the multifaceted roles of PLD1 in health and disease. The data and protocols presented in this guide are intended to facilitate further research into PLD1 signaling and to aid in the development of novel therapeutics targeting this important enzyme.
References
- 1. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Specificity and Selectivity of VU0359595 for PLD1 vs. PLD2
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] Mammals express two primary isoforms, PLD1 and PLD2, which, despite sharing structural homology, exhibit distinct regulatory mechanisms, subcellular localizations, and functional roles.[2] While PLD1 generally has low basal activity and is tightly regulated by factors like protein kinase C (PKC) and small GTPases (Arf, Rho), PLD2 displays higher basal activity.[3] This functional divergence makes isoform-selective inhibitors essential tools for dissecting their specific contributions to cellular processes and for developing targeted therapeutics.
VU0359595 (also known as ML-270) has emerged as a highly potent and selective small-molecule inhibitor of PLD1.[4][5] Its remarkable selectivity allows for the precise interrogation of PLD1-dependent pathways in various physiological and pathological contexts, including cancer, diabetes, and neurodegenerative diseases.[6][7] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to the selectivity of this compound for PLD1 over PLD2.
Quantitative Selectivity Data
The inhibitory potency of this compound against PLD1 and PLD2 is typically quantified by its half-maximal inhibitory concentration (IC50). The data consistently demonstrate a profound preference for PLD1.
| Inhibitor | Target | IC50 Value | Selectivity (Fold) | Reference |
| This compound | PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [4][6] |
| This compound | PLD2 | 6.4 µM (6400 nM) | - | [4][6] |
PLD Signaling and Isoform Regulation
PLD1 and PLD2 are key enzymes in lipid-based signal transduction. They are activated by a variety of upstream signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[8] The product of their catalytic activity, phosphatidic acid (PA), acts as a signaling molecule that recruits and activates downstream effector proteins, such as mTOR and Raf kinase, influencing processes like cell growth, proliferation, and vesicular trafficking.[1][9] The distinct activation mechanisms for PLD1 and PLD2 underscore the need for isoform-selective inhibitors to study their specific roles.
Experimental Protocols for Determining Selectivity
The selectivity of this compound is established through a combination of in vitro biochemical assays and cell-based functional assays. This multi-step approach ensures that the observed inhibition is a direct effect on the enzyme and is maintained in a complex cellular environment.
In Vitro Biochemical Assay
This assay measures the direct inhibitory effect of a compound on purified PLD enzymes, providing a clean assessment of potency (IC50) without confounding cellular factors.
Methodology:
-
Enzyme Source: Purified, recombinant human PLD1 and PLD2 enzymes are used. For PLD1, which has low basal activity, a co-activator such as a member of the Arf or Rho family of small GTPases is often included to stimulate activity.[10]
-
Substrate Preparation: The substrate typically consists of liposomes (small vesicles) containing a labeled form of phosphatidylcholine (PC), such as 3H-PC.[10]
-
Reaction: The purified enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO). The reaction is initiated by adding the substrate-containing liposomes.
-
Detection: The reaction mixture is incubated, and the amount of product (radiolabeled phosphatidic acid) is quantified. This is often done by separating the lipids using thin-layer chromatography (TLC) and then measuring the radioactivity of the PA spot.[11]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. These data are then plotted to generate a dose-response curve from which the IC50 value is determined.
Cell-Based PLD Activity Assay (Transphosphatidylation)
Cell-based assays are crucial for confirming that an inhibitor is active and selective within a living system. The transphosphatidylation assay is a highly specific method for measuring PLD activity in intact cells.[12]
Principle: PLD enzymes possess a unique catalytic property: in the presence of a primary alcohol (like 1-butanol), they catalyze a transphosphatidylation reaction, transferring the phosphatidyl group from PC to the alcohol instead of to water.[11][12] This creates a non-natural phospholipid, phosphatidylbutanol (PBut), which is metabolically stable and serves as an unambiguous reporter of PLD activity.
Methodology:
-
Cell Culture and Labeling: Cells are cultured to confluence. To track lipid synthesis, cells can be pre-labeled with a radioactive precursor like 3H-palmitic acid or a deuterated lipid.[10][13]
-
Inhibitor Treatment: Cells are pre-treated for a short period with various concentrations of this compound or a vehicle control.
-
Stimulation and Reaction: PLD activity is stimulated using an appropriate agonist (e.g., phorbol esters like PMA for PLD1-dominant cells).[3] Simultaneously, 1-butanol is added to the medium to initiate the transphosphatidylation reaction.
-
Lipid Extraction and Analysis: After incubation, the reaction is stopped, and total cellular lipids are extracted. The lipids are then separated (e.g., by TLC or liquid chromatography), and the amount of labeled phosphatidylbutanol (PBut) is quantified, typically using mass spectrometry or scintillation counting.[3][13]
-
Isoform-Specific Systems: To determine isoform selectivity in a cellular context, specific cell lines are used. For instance, Calu-1 cells predominantly exhibit PLD1 activity, while HEK293 cells overexpressing GFP-PLD2 are used to assess PLD2 inhibition.[3][14] Comparing the inhibitor's potency in these distinct systems provides a measure of its cellular selectivity.
Visualizing the Selectivity of this compound
The >1700-fold selectivity of this compound for PLD1 over PLD2 is a defining characteristic. This vast difference in potency means that at concentrations sufficient to fully inhibit PLD1, this compound has a negligible effect on PLD2 activity, enabling its use as a precise molecular probe.
Conclusion
This compound is a rigorously characterized small-molecule inhibitor with exceptional potency and selectivity for PLD1. Quantitative biochemical and cell-based assays confirm a selectivity of over 1700-fold for PLD1 (IC50 = 3.7 nM) compared to PLD2 (IC50 = 6.4 µM).[4][6] This high degree of selectivity makes this compound an invaluable pharmacological tool for researchers in both academic and industrial settings, enabling the precise dissection of PLD1-specific signaling pathways and the validation of PLD1 as a therapeutic target in a range of human diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring PLD activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of VU0359595 for research
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the selective Phospholipase D1 (PLD1) inhibitor, VU0359595.
This compound, also known as CID-53361951 and ML-270, is a potent and highly selective small molecule inhibitor of PLD1.[1][2][3][4] Its ability to discriminate between PLD1 and its isoform PLD2 makes it a valuable tool for investigating the specific roles of PLD1 in various cellular processes and disease models. This guide consolidates key data and methodologies to facilitate its use in a research setting.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Source |
| Synonyms | CID-53361951, ML-270 | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₉BrN₄O₂ | |
| Molecular Weight | 497.43 g/mol | |
| Appearance | Crystalline solid/Powder | [5] |
| Purity | ≥95% (mixture of diastereomers) | [3] |
| Solubility | DMSO: 5 mg/mL | [3] |
| Storage Conditions | Store at -20°C | [2][5] |
| IC₅₀ (PLD1) | 3.7 nM | [2][3] |
| IC₅₀ (PLD2) | 6.4 µM (>1700-fold selectivity) | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2][3][4] PLD1 is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the second messenger phosphatidic acid (PA) and choline.[1][4] Preliminary evidence suggests that this compound acts via an allosteric site rather than the catalytic site of the enzyme.[1]
The signaling pathway initiated by PLD1 is integral to a multitude of cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[1][4] PA, the product of PLD1 activity, acts as a signaling lipid that can recruit and activate a variety of downstream effector proteins. Notably, PA has been shown to be a critical activator of the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby influencing cell growth and proliferation.
The activity of PLD1 itself is tightly regulated by a range of upstream signals, including small GTPases of the Rho and ARF families, and protein kinase C (PKC). By inhibiting PLD1, this compound provides a powerful tool to dissect the contributions of this signaling cascade in both normal physiology and in pathological conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.[2]
References
Understanding the Biological Functions of PLD1 with VU0359595: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological functions of Phospholipase D1 (PLD1) and the utility of the selective inhibitor VU0359595 in elucidating these functions. PLD1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.
Introduction to Phospholipase D1 (PLD1)
Phospholipase D1 (PLD1) is a member of the phospholipase D superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the signaling molecule phosphatidic acid (PA) and choline.[1][2] PA acts as a crucial second messenger, influencing a wide array of cellular processes by recruiting and activating various downstream effector proteins.[2]
PLD1 is involved in regulating fundamental cellular activities, including membrane trafficking, cytoskeletal organization, cell proliferation, survival, and migration.[3] Its activity is tightly controlled by a variety of factors, including small GTPases (such as ARF, Rho, and Rac), protein kinase C (PKC), and phosphoinositides.[4] Given its central role in cellular signaling, it is not surprising that aberrant PLD1 activity is linked to the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][5]
This compound: A Potent and Selective PLD1 Inhibitor
This compound is a small molecule inhibitor that has emerged as a powerful tool for studying the biological roles of PLD1.[6] Its high potency and selectivity for PLD1 over its isoform, PLD2, allow for the specific dissection of PLD1-mediated signaling pathways.[6]
Quantitative Data on PLD1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used PLD1 inhibitors. This data is crucial for selecting the appropriate tool compound and concentration for specific experimental needs.
| Inhibitor | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Selectivity (PLD2/PLD1) | Reference(s) |
| This compound | PLD1 | 3.7 nM | 6.4 µM | >1700-fold | [5][6] |
| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold | [5][7][8] |
| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | None | [5] |
| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | None | [5] |
Key Biological Functions of PLD1 Modulated by this compound
The use of this compound has been instrumental in defining the specific contributions of PLD1 to various cellular functions.
Cancer Progression
Elevated PLD1 expression and activity are frequently observed in various cancers and are associated with increased tumor growth, invasion, and metastasis.[3]
-
Cell Migration and Invasion: PLD1-generated PA is known to regulate the actin cytoskeleton, a key driver of cell motility. Inhibition of PLD1 with this compound has been shown to significantly reduce the invasive migration of cancer cells.[8] The inhibitor can be used in assays such as the scratch wound assay and transwell invasion assay to quantify its effects on cancer cell motility.[7][8]
-
mTOR Signaling: PLD1 is a critical upstream regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation.[9][10] PA produced by PLD1 can directly bind to and activate mTOR.[9][11] this compound can be used to probe the role of PLD1 in mTOR-driven cancer cell proliferation and survival.[12]
Vesicle Trafficking
PLD1 plays a crucial role in regulating multiple steps of vesicle transport, including budding, transport, and fusion.[13][14][15]
-
Exocytosis and Neurotransmitter Release: PLD1 is localized to secretory vesicles and the plasma membrane, where its activity is required for the efficient release of neurotransmitters and hormones.[16][17] The cone shape of PA is thought to promote membrane curvature, facilitating the fusion of vesicles with the plasma membrane.[16] Studies using PLD1 inhibitors have demonstrated a significant reduction in secretory vesicle fusion.[17]
-
Endoplasmic Reticulum (ER) to Golgi Transport: PLD1 activity is necessary for the formation of COPII vesicles, which transport proteins from the ER to the Golgi apparatus.[13] Inhibition of PLD1 can lead to ER stress and apoptosis due to the accumulation of unfolded proteins in the ER.[13]
Neurodegenerative Diseases
Dysregulation of PLD1 signaling has been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Increased PLD1 activity has been observed in the brains of Alzheimer's patients.[3] this compound serves as a valuable tool to investigate the potential of PLD1 inhibition as a therapeutic strategy for these conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of PLD1 function.
In Vitro PLD1 Activity Assay (Amplex Red Method)
This assay provides a sensitive, fluorescence-based method for measuring PLD activity in vitro.[18][19]
Principle: PLD hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent product, resorufin, which can be measured.[18]
Materials:
-
Amplex Red Phospholipase D Assay Kit (e.g., from Thermo Fisher Scientific)
-
PLD-containing samples (e.g., purified enzyme, cell lysates)
-
Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~585-590 nm)
Procedure:
-
Reagent Preparation: Prepare the 1X Reaction Buffer, Amplex Red reagent/HRP/Choline Oxidase/Lecithin working solution, and a choline standard curve according to the kit manufacturer's instructions.[18]
-
Sample Preparation: Dilute PLD-containing samples in 1X Reaction Buffer. Include a negative control (buffer only).
-
Assay Reaction:
-
Add 50 µL of each sample, standard, and control to separate wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the Amplex Red reagent working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the fluorescence of the negative control from all readings. Plot the standard curve and determine the PLD activity in the samples from the standard curve.
Cell Migration Assay (Scratch Wound Assay)
This assay is a simple and widely used method to study cell migration in vitro.[20][21][22][23]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
Cells of interest
-
6- or 12-well culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.[23]
-
Creating the Scratch: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the cell monolayer.[21][23]
-
Washing: Gently wash the wells with PBS or serum-free media to remove detached cells.[20]
-
Treatment: Add fresh media containing this compound at the desired concentrations. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[23]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each condition.
Cell Invasion Assay (Transwell Matrigel Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[24][25][26][27][28]
Principle: Cells are seeded in the upper chamber of a transwell insert that is coated with Matrigel, a reconstituted basement membrane. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate through the pores of the insert towards the chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cells of interest
-
Chemoattractant (e.g., media with 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free media and coat the top of the transwell inserts. Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.[28]
-
Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the coated inserts.
-
Treatment: Add this compound at desired concentrations to the cell suspension in the upper chamber.
-
Chemoattraction: Add media containing a chemoattractant to the lower chamber.[25]
-
Incubation: Incubate the plate for 24-48 hours.
-
Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells and Matrigel from the top of the insert.[28]
-
Fixing and Staining: Fix the cells that have migrated to the bottom of the insert with methanol and stain with crystal violet.[26]
-
Imaging and Quantification: Take images of the stained cells on the underside of the insert and count the number of invaded cells per field of view.
Visualizing PLD1 Signaling Pathways and Experimental Workflows
Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental designs.
PLD1 Signaling Pathway
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating PLD1 in Cancer Cell Invasion
Caption: Workflow for studying the effect of this compound on cancer cell invasion.
In Vivo Studies and Pharmacokinetics
While in vitro studies provide valuable mechanistic insights, in vivo experiments are crucial for validating the therapeutic potential of targeting PLD1. Although specific pharmacokinetic data for this compound is not extensively published in the public domain, the development of potent and selective PLD1 inhibitors like this compound is a significant step towards enabling such studies.[29][30] Future research will likely focus on evaluating the efficacy, safety, and pharmacokinetic profile of this compound and its analogs in preclinical animal models of cancer and other relevant diseases.
Conclusion
PLD1 is a multifaceted enzyme with critical roles in a plethora of cellular functions. The development of potent and selective inhibitors, exemplified by this compound, has provided researchers with an invaluable tool to dissect the intricate signaling networks governed by PLD1. This in-depth guide offers a foundational understanding and practical methodologies for researchers, scientists, and drug development professionals to explore the biological functions of PLD1 and to accelerate the discovery of novel therapeutics targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KEGG PATHWAY: map04072 [genome.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Mammalian Target of Rapamycin (mTOR) and S6 Kinase Down-regulate Phospholipase D2 Basal Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PLD1 activity causes ER stress via regulation of COPII vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of phospholipase D1 subcellular cycling through coordination of multiple membrane association motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipase D Stimulates Release of Nascent Secretory Vesicles from the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. molbiolcell.org [molbiolcell.org]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Wound healing migration assay (Scratch assay) [protocols.io]
- 22. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 23. med.virginia.edu [med.virginia.edu]
- 24. pubcompare.ai [pubcompare.ai]
- 25. snapcyte.com [snapcyte.com]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 28. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0359595 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU0359595, a potent and selective inhibitor of Phospholipase D1 (PLD1), in cell culture experiments. The following sections offer guidance on the inhibitor's mechanism of action, preparation, and application in various cellular assays.
Introduction
This compound is a valuable pharmacological tool for investigating the cellular functions of PLD1. PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and cell proliferation.[1] this compound offers high selectivity for PLD1 over its isoform PLD2, enabling precise dissection of PLD1-specific pathways.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species/System | Reference |
| PLD1 IC50 | 3.7 nM | Purified enzyme | [2] |
| PLD2 IC50 | 6.4 µM | Purified enzyme | [2] |
| Selectivity | >1700-fold for PLD1 over PLD2 | Purified enzyme | [2] |
Signaling Pathway
The diagram below illustrates the canonical PLD1 signaling pathway and the point of inhibition by this compound. External stimuli, such as growth factors and G-protein coupled receptor (GPCR) agonists, activate PLD1. Activated PLD1 then hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA can then activate downstream signaling molecules like mTOR and Raf-1, leading to various cellular responses. This compound directly inhibits the enzymatic activity of PLD1, thereby blocking the production of PA and subsequent downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate amount of this compound powder (Molecular Weight can be found on the manufacturer's data sheet) and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) should always be included in experiments.[3][4]
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of astroglial cells.[2] Optimization may be required for other cell types.
Materials:
-
Astroglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed astroglial cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 5 nM to 5000 nM.[2] Include a vehicle control (medium with 0.1% DMSO).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
PLD Activity Assay (In Vitro)
This protocol describes a colorimetric method to measure PLD activity in cell lysates.
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
PLD Assay Buffer
-
PLD Substrate (e.g., phosphatidylcholine)
-
PLD Positive Control
-
PLD Assay Kit (containing reagents for colorimetric detection)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Culture and treat cells with desired concentrations of this compound (e.g., 5, 50, 500 nM for 30 minutes for mitogen-stimulated activity in astrocytes) or a vehicle control.[2]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in PLD Assay Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Procedure (based on a commercial kit):
-
Prepare a standard curve according to the kit manufacturer's instructions.
-
Add 50 µL of cell lysate to the wells of a 96-well plate.
-
Prepare a reaction mix containing PLD Assay Buffer, PLD Substrate, and a probe for detection.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at the wavelength specified in the kit protocol (e.g., 570 nm).[5]
-
-
Data Analysis:
-
Calculate the PLD activity based on the standard curve and normalize to the total protein concentration of the cell lysate.
-
Autophagy Analysis (Western Blot for LC3 and p62)
This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blot to assess the effect of this compound on autophagy.
Materials:
-
Retinal Pigment Epithelium (RPE) cells
-
Complete culture medium
-
LPS (Lipopolysaccharide)
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Seed RPE cells and allow them to adhere overnight.
-
Pre-treat the cells with 5 µM this compound or vehicle control for 1 hour.[2]
-
Induce autophagy by treating the cells with 10 µg/mL LPS for 24 hours.[2]
-
Lyse the cells in RIPA buffer, and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and p62 overnight at 4°C.[6][7] Also, probe for a loading control like β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Aspergillus fumigatus Internalization Assay (Nystatin Protection Assay)
This protocol is for quantifying the internalization of Aspergillus fumigatus into A549 lung epithelial cells.
Materials:
-
A549 cells
-
Aspergillus fumigatus conidia
-
Cell culture medium (e.g., F-12K medium)
-
This compound stock solution (10 mM in DMSO)
-
Nystatin solution
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile PBS
-
Sterile water
Protocol:
-
Seed A549 cells in a 24-well plate and grow to confluence.
-
Prepare a suspension of A. fumigatus conidia in cell culture medium.
-
Pre-treat the confluent A549 cell monolayers with 2 nM this compound or vehicle control for 30 minutes.[2]
-
Infect the A549 cells with the A. fumigatus conidia suspension at a multiplicity of infection (MOI) of 10.
-
Incubate for a specific period (e.g., 4 hours) to allow for internalization.
-
Wash the wells three times with sterile PBS to remove non-adherent conidia.
-
To kill extracellular fungi, add medium containing nystatin (a fungicide that does not penetrate mammalian cells) and incubate for 2-3 hours.
-
Wash the wells again with sterile PBS to remove the nystatin.
-
Lyse the A549 cells with sterile water to release the internalized fungi.
-
Plate serial dilutions of the cell lysate onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
The number of CFUs represents the number of viable internalized fungi.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Western blot determination of autophagy markers [bio-protocol.org]
Application Notes and Protocols for VU0359595 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] With an IC50 of 3.7 nM for PLD1, it demonstrates over 1700-fold selectivity against PLD2 (IC50 of 6.4 μM).[1] These characteristics make this compound a valuable tool for investigating the therapeutic potential of PLD1 inhibition. This document provides detailed application notes and suggested protocols for the dosage and administration of this compound in animal models, based on available data and general principles of preclinical research.
In Vitro Activity of this compound
A summary of the in vitro activity of this compound is presented in Table 1. This data is crucial for informing the design of in vivo efficacy studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Assay | Concentration/IC50 | Effect | Reference |
| PLD1 Inhibition | Biochemical Assay | 3.7 nM | Potent inhibition of PLD1 activity | [1] |
| PLD2 Inhibition | Biochemical Assay | 6.4 μM | Weak inhibition of PLD2 activity | [1] |
| Cell Proliferation | Astroglial cells | 5, 50, 500, 5000 nM | Inhibition of basal and FCS/IGF-1 stimulated proliferation | [1] |
| PLD Activity | Astrocytes | 5, 50, 500 nM (30 min) | Reduction of mitogen-stimulated PLD activity | [1] |
| PEth Generation | Retinal Pigment Epithelium (RPE) cells | 0.15 μM | Partial reduction of high glucose-induced [3H]-phosphatidylethanol generation | [1] |
| Autophagy | LPS-induced RPE cells | 5 μM | Modulation of the autophagic process | [1] |
| Fungal Internalization | A549 cells | 2 nM | Blockade of A. fumigatus internalization induced by gliotoxin | [1] |
Proposed In Vivo Dosage and Administration Protocols
Due to the limited publicly available in vivo data for this compound, the following protocols are suggested as starting points for researchers. Dose-ranging and pharmacokinetic studies are highly recommended to determine the optimal dosing regimen for specific animal models and disease indications.
Formulation for In Vivo Administration
For in vivo administration, a common formulation for compounds with limited aqueous solubility, such as this compound, is a suspension or a solution in a vehicle containing a combination of solvents. A suggested starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline [3]
Protocol for Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is well-mixed after each addition.[3]
-
For intraperitoneal injection, ensure the final solution is clear. If a suspension is formed, it may be suitable for intraperitoneal or oral gavage administration, but homogeneity must be ensured.[3]
-
It is advisable to prepare the formulation fresh for each experiment.[3]
Administration Routes
The choice of administration route depends on the experimental design and the target organ. Based on general preclinical practices, the following routes can be considered for this compound:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents.
-
Oral Gavage (PO): To assess oral bioavailability and efficacy.
-
Subcutaneous (SC) Injection: For sustained release.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
Suggested Starting Doses
In the absence of specific in vivo dosage data for this compound, a dose-ranging study is essential. Based on data from analogous compounds and general practices, a starting range of 1 to 50 mg/kg can be considered for initial efficacy and tolerability studies in mice and rats.
Table 2: Template for In Vivo Dose-Ranging Study Data Collection
| Animal Model | Route of Administration | Dose (mg/kg) | Number of Animals | Observations (e.g., clinical signs, body weight changes) |
| C57BL/6 Mouse | IP | 1 | 5 | |
| C57BL/6 Mouse | IP | 5 | 5 | |
| C57BL/6 Mouse | IP | 10 | 5 | |
| C57BL/6 Mouse | IP | 25 | 5 | |
| C57BL/6 Mouse | IP | 50 | 5 | |
| Sprague-Dawley Rat | PO | 1 | 5 | |
| Sprague-Dawley Rat | PO | 5 | 5 | |
| Sprague-Dawley Rat | PO | 10 | 5 | |
| Sprague-Dawley Rat | PO | 25 | 5 | |
| Sprague-Dawley Rat | PO | 50 | 5 |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol for Rats
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.[4][5]
Materials:
-
This compound formulation
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge for rats)[6]
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the rat securely. One common method is to gently grasp the rat around the thorax, immobilizing the forelimbs.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[4]
-
Cleanse the injection site with a 70% ethanol-soaked gauze pad.[7]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[6]
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.[5]
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Pharmacokinetic Data
While specific pharmacokinetic data for this compound in animal models is not publicly available, it has been noted to possess a favorable pharmacokinetic profile for in vivo proof-of-concept studies. For related PLD inhibitors, pharmacokinetic parameters have been determined in rodents. For example, some halopemide analogs have been evaluated for their oral availability in rats.[8] A study on a novel PLD1 inhibitor for colorectal cancer reported a long half-life and high oral bioavailability in mice.[9] Researchers should conduct pharmacokinetic studies to determine key parameters for this compound.
Table 3: Template for Pharmacokinetic Data Collection
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
Signaling Pathway and Experimental Workflow Diagrams
PLD1 Signaling Pathway
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
General In Vivo Experimental Workflow
Caption: A general workflow for preclinical evaluation of this compound in animal models.
Safety and Toxicology
No specific toxicology data for this compound is publicly available. As with any investigational compound, careful monitoring for signs of toxicity is crucial during in vivo studies. This includes daily observation of animal well-being, regular body weight measurements, and, where appropriate, hematological and clinical chemistry analysis. For the parent compound scaffold, halopemide, clinical trials in humans for other indications did not report major adverse side effects.[10]
Conclusion
This compound is a promising research tool for elucidating the role of PLD1 in health and disease. While detailed in vivo protocols are not yet widely published, the information provided here, based on its in vitro profile and data from analogous compounds, offers a solid foundation for designing and conducting preclinical studies. Researchers are strongly encouraged to perform initial dose-finding and pharmacokinetic studies to establish optimal experimental conditions for their specific animal models and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML-298 | Phospholipase | TargetMol [targetmol.com]
- 4. research.vt.edu [research.vt.edu]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. newcastle.edu.au [newcastle.edu.au]
- 8. Optimization of halopemide for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of VU0359595 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways implicated in cancer progression.[1] PLD1 hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which in turn modulates multiple downstream signaling cascades involved in cell proliferation, survival, migration, and invasion.[2][3] Elevated PLD1 expression and activity have been observed in various human cancers, including breast, renal, gastric, and colorectal cancers, making it a compelling target for therapeutic intervention.[2][4] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in xenograft tumor models, including detailed experimental protocols and representative data.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of PLD1. This leads to a reduction in PA levels, thereby attenuating downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and Wnt/β-catenin, which are critical for tumor growth and survival.[5][6] Inhibition of PLD1 has been shown to suppress cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion.[6]
PLD1 Signaling Pathway in Cancer
The following diagram illustrates the central role of PLD1 in cancer-related signaling pathways and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLD-Specific Small-Molecule Inhibitors Decrease Tumor-Associated Macrophages and Neutrophils Infiltration in Breast Tumors and Lung and Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using VU0359595 to Study Phospholipase D1 (PLD1) Activity in Live Cells
Introduction
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3] PA is involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, exocytosis, and cell migration.[4][5] The two primary mammalian isoforms, PLD1 and PLD2, have distinct modes of activation and functional roles.[3][6] To dissect the specific contributions of PLD1, isoform-selective inhibitors are indispensable tools.
VU0359595 (also known as ML-270) is a potent and exceptionally selective small-molecule inhibitor of PLD1.[4][6][7] Its high degree of selectivity makes it an ideal pharmacological tool for investigating the specific roles of PLD1 in live-cell signaling pathways, distinguishing its activity from that of PLD2. These application notes provide detailed protocols and guidelines for using this compound to accurately measure and analyze PLD1 activity in a cellular context.
Data Presentation: Properties of this compound
This compound exhibits a significant preference for PLD1 over PLD2, which is essential for its utility in isoform-specific studies. The quantitative data below summarizes its inhibitory potency and selectivity.
| Property | Value | Reference |
| Target | Phospholipase D1 (PLD1) | [4][7] |
| IC₅₀ for PLD1 | 3.7 nM | [6][7][8][9] |
| IC₅₀ for PLD2 | 6.4 µM (6400 nM) | [6][7][8][9] |
| Selectivity | >1700-fold for PLD1 over PLD2 | [4][6][7] |
| Synonyms | CID-53361951, ML-270 | [4][7] |
Visualizations: Signaling Pathway and Experimental Workflow
PLD1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified PLD1 signaling cascade. Various upstream signals activate PLD1, which then generates phosphatidic acid (PA). This compound acts by directly inhibiting the catalytic activity of PLD1.
Caption: PLD1 signaling pathway and its inhibition by this compound.
General Experimental Workflow
This workflow outlines the key steps for performing a cell-based PLD1 activity assay using this compound as a selective inhibitor.
Caption: Workflow for measuring PLD1 activity in live cells.
Experimental Protocols
Protocol 1: Live-Cell PLD1 Activity Assay via Transphosphatidylation
This protocol measures PLD activity by leveraging its unique ability to perform a transphosphatidylation reaction in the presence of a primary alcohol.[2][10] Instead of hydrolyzing PC to PA, PLD generates a corresponding phosphatidylalcohol (e.g., phosphatidylbutanol from 1-butanol), a stable metabolite produced exclusively by PLD, making it an ideal reporter of enzyme activity.[2][10]
A. Materials
-
Cell line of interest (e.g., HeLa, A549, PC12)
-
Complete cell culture medium
-
This compound (Avanti Polar Lipids or other supplier)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
1-Butanol (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS)
-
Stimulant of choice (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors)
-
Cell lysis buffer (e.g., ice-cold methanol)
-
Solvents for lipid extraction (e.g., chloroform, methanol, 0.9% NaCl solution)
-
System for lipid analysis (e.g., Thin-Layer Chromatography (TLC) with phosphorimaging for radiolabeled lipids, or Liquid Chromatography-Mass Spectrometry (LC-MS) for non-radiolabeled lipids)
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 1000x working stocks). A typical final concentration range for effective PLD1 inhibition is 250 nM to 1 µM, though this should be optimized for your cell line.[11]
-
1-Butanol Solution: Prepare a working solution of 1-butanol in complete culture medium. A final concentration of 0.3-0.4% (v/v) is commonly used.
C. Step-by-Step Methodology
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well or 6-well plates) and grow until they reach 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to the experiment by replacing the growth medium with a serum-free medium.
-
Inhibitor Pre-treatment:
-
Transphosphatidylation Reaction:
-
To initiate the PLD reporter reaction, add the 1-butanol working solution to all wells to achieve the final desired concentration (e.g., 0.3%).
-
Incubate for 15 minutes at 37°C.
-
-
Cellular Stimulation (Optional):
-
If investigating stimulated PLD1 activity, add your agonist (e.g., PMA) to the appropriate wells.
-
Incubate for the desired stimulation period (typically 15-30 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Terminate the assay by placing the plate on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer procedure. Briefly, this involves adding a sequence of methanol, chloroform, and saline solution to create a biphasic separation, with lipids partitioning into the lower organic phase.
-
-
Analysis of Phosphatidylbutanol (PBut):
-
Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.
-
Resuspend the lipid film in a small volume of chloroform/methanol (2:1).
-
Separate the lipids using TLC or analyze the sample via LC-MS to quantify the amount of PBut formed.
-
The reduction in PBut levels in this compound-treated cells compared to vehicle-treated cells represents the contribution of PLD1 to the total PLD activity.
-
Application Data and Considerations
The optimal concentration of this compound can be cell-type dependent. The following table provides examples from published studies.
| Cell Line | This compound Concentration | Experimental Context | Reference |
| HeLa Cells | 250 nM | Selective inhibition of basal PLD1 activity | [11] |
| Retinal Pigment Epithelium (RPE) Cells | 150 nM | Reduction of high glucose-induced PLD activity | [7] |
| A549 Cells (Lung Cancer) | 2 nM | Blocking gliotoxin-induced pathogen internalization | [7] |
| A549 Cells (Lung Cancer) | 10 µM | Studying effects on apoptosis and proliferation | [12] |
| Astroglial Cells | 5 - 5000 nM | Inhibition of basal and stimulated cell proliferation | [7] |
Key Considerations:
-
Optimization: Always perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Vehicle Control: A DMSO vehicle control is critical to ensure that any observed effects are due to the inhibitor and not the solvent.
-
Toxicity: Assess cell viability and morphology to ensure that the working concentration of this compound is not causing cytotoxicity, which could confound the interpretation of results.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Measuring PLD activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clickable Substrate Mimics Enable Imaging of Phospholipase D Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0359595 in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and inflammatory signaling.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system, triggering a robust inflammatory response characterized by the production of pro-inflammatory cytokines and mediators.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in LPS-induced inflammation models, both in vitro and in vivo. These models are crucial for investigating the anti-inflammatory potential of therapeutic agents.[4][5]
Mechanism of Action
LPS initiates an inflammatory cascade primarily through its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.[2][3] This interaction activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7]
Phospholipase D1 (PLD1) has been identified as a regulator in inflammatory processes.[8][9] By catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 participates in the signaling events that modulate inflammatory responses. This compound, by selectively inhibiting PLD1, offers a tool to investigate the specific role of this enzyme in inflammation.[1] Studies have shown that this compound can prevent the loss of cell viability induced by LPS in D407 cells and increase the formation of autophagosome-like structures, suggesting its role in cellular stress responses associated with inflammation.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the effects of this compound in LPS-induced inflammation models. These tables are provided as a template for presenting experimental findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (in vitro)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| LPS + this compound (1 µM) | 1000 ± 90 | 1800 ± 150 | 550 ± 50 |
| LPS + this compound (5 µM) | 600 ± 55 | 1000 ± 95 | 300 ± 30 |
| LPS + this compound (10 µM) | 300 ± 25 | 500 ± 45 | 150 ± 15 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of LPS-Induced Peritonitis (in vivo)
| Treatment Group | Total Leukocytes (x10⁶/mL) | Neutrophils (x10⁶/mL) | Macrophages (x10⁶/mL) |
| Saline Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.4 ± 0.08 |
| LPS (1 mg/kg) | 8.5 ± 0.7 | 6.2 ± 0.5 | 2.3 ± 0.3 |
| LPS + this compound (5 mg/kg) | 5.2 ± 0.4 | 3.8 ± 0.3 | 1.4 ± 0.2 |
| LPS + this compound (10 mg/kg) | 3.1 ± 0.3 | 2.2 ± 0.2 | 0.9 ± 0.1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory action of this compound on PLD1.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on LPS-Induced Cytokine Production in Macrophages
1. Cell Culture and Seeding:
- Culture murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA) in appropriate media.
- Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. This compound Pre-treatment:
- Prepare stock solutions of this compound in DMSO.
- Dilute this compound to desired final concentrations (e.g., 1, 5, 10 µM) in cell culture media.
- Remove the old media from the cells and add the media containing this compound or vehicle (DMSO).
- Pre-incubate for 1 hour at 37°C and 5% CO₂.
3. LPS Stimulation:
- Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile PBS.
- Add LPS to the wells to a final concentration of 100 ng/mL.
- Incubate the plates for 24 hours at 37°C and 5% CO₂.
4. Sample Collection and Analysis:
- Centrifuge the plates at 300 x g for 5 minutes.
- Collect the cell culture supernatants and store them at -80°C until analysis.
- Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits or multiplex bead-based assays, following the manufacturer's instructions.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Peritonitis
1. Animals and Acclimatization:
- Use 8-10 week old male C57BL/6 mice.
- Acclimatize the animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
2. This compound Administration:
- Prepare a formulation of this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80 and 5% DMSO).
- Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
3. Induction of Peritonitis:
- Inject LPS (1 mg/kg) intraperitoneally to induce peritonitis.
4. Sample Collection:
- At 4 hours post-LPS injection, euthanize the mice.
- Perform a peritoneal lavage by injecting 5 mL of sterile PBS into the peritoneal cavity and gently massaging the abdomen.
- Collect the peritoneal fluid.
5. Analysis of Inflammatory Response:
- Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
- Prepare cytospin slides and perform differential cell counting (neutrophils, macrophages) after staining with a Wright-Giemsa stain.
- Centrifuge the remaining peritoneal fluid and collect the supernatant to measure cytokine levels (TNF-α, IL-6) by ELISA.
Conclusion
This compound serves as a valuable pharmacological tool to dissect the role of PLD1 in LPS-induced inflammatory signaling. The provided protocols offer a framework for researchers to investigate its anti-inflammatory potential in both cellular and animal models. Further studies are warranted to fully elucidate the therapeutic utility of targeting PLD1 in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 3. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 4. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase D1 is a regulator of platelet-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Concepts in Phospholipase D Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring PLD1 Activity and Inhibition using a VU0359595-based Fluorometric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phospholipase D1 (PLD1) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][2] This signaling pathway is integral to numerous cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[2][3] Aberrant PLD1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[3][4]
VU0359595 is a potent and highly selective small-molecule inhibitor of PLD1.[3][4] Its remarkable selectivity makes it an invaluable chemical tool for dissecting the specific roles of PLD1 versus other phospholipase isoforms, particularly PLD2. These application notes provide a detailed protocol for measuring PLD1 activity using a sensitive, continuous fluorometric assay and for determining the inhibitory potency (IC50) of compounds like this compound.
PLD1 Signaling Pathway Overview: PLD1 is activated by a variety of upstream signals, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activation is tightly regulated by small GTPases (e.g., ARF, Rho) and Protein Kinase C (PKC).[5] The product of PLD1 activity, phosphatidic acid (PA), acts as a signaling lipid that recruits and activates downstream effector proteins, such as mTOR, leading to the modulation of diverse cellular functions.
Quantitative Data: Selectivity of PLD Inhibitors
The table below summarizes the in vitro potency of this compound against human PLD1 and PLD2, highlighting its exceptional selectivity. For comparison, data for another dual PLD inhibitor, Halopemide, is included.
| Compound | PLD1 IC50 | PLD2 IC50 | Selectivity (PLD2/PLD1) |
| This compound | 3.7 nM[4] | 6.4 µM (6400 nM)[4] | >1700-fold[4] |
| Halopemide | 220 nM | 310 nM | ~1.4-fold |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Principle of the Fluorometric PLD1 Assay
This protocol is based on a coupled enzymatic reaction, commonly utilizing the Amplex™ Red reagent, to quantify PLD1 activity.[6][7]
-
PLD1 Reaction: PLD1 hydrolyzes its substrate, phosphatidylcholine (PC), to produce phosphatidic acid (PA) and choline.
-
Choline Oxidation: Choline oxidase oxidizes the newly formed choline, generating betaine and hydrogen peroxide (H₂O₂).
-
Fluorescence Generation: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex™ Red) to produce the highly fluorescent compound resorufin.[8]
-
Detection: The increase in fluorescence, measured at Ex/Em = 530-560/590 nm, is directly proportional to the choline produced, and thus to the PLD1 activity.
Materials and Reagents
-
Recombinant human PLD1 enzyme
-
PLD1 inhibitor: this compound (prepared in DMSO)
-
Phospholipase D Assay Kit (e.g., Amplex™ Red Phospholipase D Assay Kit, containing):
-
Amplex™ Red reagent
-
Dimethylsulfoxide (DMSO), anhydrous
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (lecithin) substrate
-
5X Reaction Buffer (e.g., 250 mM Tris-HCl, 25 mM CaCl₂, pH 8.0)
-
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = 530-560/590 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Deionized water (dH₂O)
Protocol: IC50 Determination for this compound
This protocol details the steps to determine the IC50 value of this compound against PLD1.
Step-by-Step Method:
-
Reagent Preparation:
-
1X Reaction Buffer: Prepare a 1X working solution of Reaction Buffer by diluting the 5X stock with dH₂O.[6]
-
Inhibitor Dilutions: Prepare a serial dilution series of this compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM. Also prepare a DMSO-only control.
-
PLD1 Enzyme Solution: Dilute recombinant PLD1 in 1X Reaction Buffer to the desired working concentration (this should be determined empirically to ensure the reaction rate is in the linear range of the assay).
-
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution (or DMSO for controls) to the appropriate wells of a 96-well plate. Include wells for a "100% activity" control (enzyme + DMSO) and a "no-enzyme" background control.
-
Add 48 µL of the diluted PLD1 enzyme solution to the wells containing the inhibitor and the "100% activity" control.
-
Add 48 µL of 1X Reaction Buffer to the "no-enzyme" control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
During the pre-incubation, prepare the Assay Cocktail . For each reaction, combine Amplex Red reagent, HRP, choline oxidase, and the PC substrate in 1X Reaction Buffer according to the manufacturer's instructions (e.g., from the Amplex Red PLD Assay Kit).[6]
-
To initiate the enzymatic reaction, add 50 µL of the Assay Cocktail to all wells, bringing the final reaction volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by plotting fluorescence units (RFU) versus time (minutes). The rate is the slope of the linear portion of this curve (V = ΔRFU / Δt).
-
Subtract Background: Subtract the rate of the "no-enzyme" control from all other rates.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of PLD1 inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100 Where V_inhibitor is the rate in the presence of this compound and V_DMSO is the rate of the "100% activity" control (enzyme with DMSO only).
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplex Red酶活性检测-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note and Protocol: Transwell Migration Assay Using VU0359595
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to chemoattractants. This document provides a detailed protocol for utilizing the Transwell migration assay to investigate the effects of VU0359595, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), on cancer cell migration.
This compound enhances the receptor's response to its endogenous ligand, glutamate.[1] Activation of mGluR4 has been demonstrated to suppress the migration and invasion of certain cancer cells, such as osteosarcoma.[2][3] The proposed mechanism involves the mGluR4/CBX4/HIF-1α signaling pathway.[2][3] Additionally, this compound has been identified as a selective inhibitor of phospholipase D1 (PLD1), an enzyme also implicated in the regulation of cell migration.[4] This dual activity makes this compound a compound of interest for investigating novel anti-migratory cancer therapies.
This application note provides a comprehensive protocol for employing a Transwell migration assay to assess the dose-dependent effects of this compound on cancer cell migration, presents a sample data table, and illustrates the experimental workflow and potential signaling pathways involved.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Migration in a Transwell Assay
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 250 | ± 25 | 0% |
| This compound | 1 | 215 | ± 20 | 14% |
| This compound | 5 | 155 | ± 18 | 38% |
| This compound | 10 | 95 | ± 12 | 62% |
| This compound | 25 | 50 | ± 8 | 80% |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on the known function of mGluR4 activation in some cancer types.
Experimental Protocols
Materials and Reagents
-
24-well Transwell® inserts (e.g., 8.0 µm pore size polycarbonate membrane)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., U2OS osteosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Procedure
1. Cell Preparation: a. Culture the selected cancer cell line to 70-80% confluency. b. The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours to starve the cells. c. On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or trypsin. d. Resuspend the cells in serum-free medium and perform a cell count to determine the cell concentration. Adjust the concentration to 1 x 10^5 cells/mL.
2. Assay Setup: a. In the lower chambers of a 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS). b. In the upper chambers (Transwell® inserts), add 100 µL of the cell suspension (1 x 10^4 cells). c. To the cell suspension in the upper chambers, add this compound at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (e.g., DMSO). d. Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.
3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-24 hours). Incubation time should be optimized to allow for significant migration in the control group without cell proliferation.
4. Staining and Visualization: a. After incubation, carefully remove the inserts from the plate. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature. d. Wash the inserts with PBS. e. Stain the migrated cells by immersing the inserts in a staining solution for 15 minutes at room temperature. f. Gently wash the inserts with water to remove excess stain and allow them to air dry.
5. Data Acquisition and Analysis: a. Using an inverted microscope, count the number of stained, migrated cells on the lower surface of the membrane. b. Capture images from at least five random fields of view for each insert. c. Use image analysis software to quantify the number of migrated cells per field. d. Calculate the average number of migrated cells and the standard deviation for each treatment group. e. The percentage of migration inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of migrated cells in treatment group / Number of migrated cells in control group)] x 100
Mandatory Visualizations
Caption: Experimental workflow for the Transwell migration assay with this compound.
Caption: Potential signaling pathways of this compound in inhibiting cell migration.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of glutamate receptors in the regulation of the tumor microenvironment [frontiersin.org]
- 3. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Emerging evidence highlights a critical role for PLD1 in the regulation of autophagy, the cellular process of degradation and recycling of damaged organelles and proteins. As a selective inhibitor, this compound serves as a valuable chemical tool to investigate the intricate role of PLD1 in the autophagic pathway and to explore its potential as a therapeutic target in diseases where autophagy is dysregulated.
These application notes provide a summary of the effects of this compound on autophagy-related pathways, quantitative data on its impact on key autophagy markers, and detailed protocols for its use in cell-based assays.
Mechanism of Action in Autophagy
This compound exerts its effects on autophagy by specifically inhibiting the enzymatic activity of PLD1. PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a lipid second messenger involved in various stages of vesicle trafficking. In the context of autophagy, PLD1 is understood to be involved in the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.
Inhibition of PLD1 by this compound has been shown to modulate the autophagic process. Specifically, studies have indicated that treatment with this compound can lead to an accumulation of autophagosome-like structures.[1] This suggests that PLD1 activity is crucial for the efficient progression of the autophagic flux, potentially by facilitating the fusion of autophagosomes with lysosomes to form autolysosomes, where the final degradation of cargo occurs. By inhibiting PLD1, this compound effectively stalls this process, leading to a buildup of immature autophagic vesicles.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of PLD1 in autophagy and a general experimental workflow for studying the effects of this compound.
Quantitative Data
The following tables summarize the observed effects of this compound on key autophagy markers, LC3-II and p62, as determined by Western blot analysis. LC3-II is a marker for autophagosome formation, while p62 (also known as SQSTM1) is a cargo receptor that is degraded during autophagy. An increase in LC3-II and p62 can indicate a blockage in autophagic flux.
Table 1: Effect of this compound on LC3-II and p62 Protein Levels
| Cell Line | Treatment | Concentration (µM) | Duration (h) | LC3-II Levels (Fold Change vs. Control) | p62 Levels (Fold Change vs. Control) | Reference |
| A549 | This compound | 10 | Not Specified | Increased | Not Reported | [2] |
| MDA-MB-231 | PLD1 inhibitor | 5 | 24 | ~2.5 | ~2.0 | ResearchGate |
| MDA-MB-231 | PLD1 inhibitor | 5 | 48 | ~3.0 | ~2.5 | ResearchGate |
Note: The data from ResearchGate is based on graphical representation and should be considered an approximation.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), MDA-MB-231 (human breast adenocarcinoma), or other cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment Protocol:
-
Seed cells in 6-well plates (for Western blotting) or on coverslips in 24-well plates (for immunofluorescence) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
2. Western Blotting for LC3-II and p62
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-p62/SQSTM1 (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
-
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
-
3. Immunofluorescence for LC3 Puncta
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
-
Protocol:
-
After treatment, wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30 minutes at room temperature.
-
Incubate with the primary LC3B antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software.
-
Conclusion
This compound is a powerful tool for dissecting the role of PLD1 in autophagy. By inhibiting PLD1, researchers can study the consequences of impaired autophagosome maturation and flux. The provided protocols and data serve as a starting point for incorporating this compound into studies of autophagy and related cellular pathways, with potential applications in cancer, neurodegenerative diseases, and other conditions where autophagy is a key player. Further investigation into the dose-dependent and time-course effects of this compound will provide a more comprehensive understanding of its utility in modulating autophagy.
References
Application of VU0359595 in High-Throughput Screening for PLD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1), a critical enzyme in cellular signaling pathways.[1][2] PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, and cell proliferation.[3][4] Dysregulation of PLD1 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for drug discovery.[1][2] High-throughput screening (HTS) assays are essential for identifying novel and potent PLD1 inhibitors. This compound serves as an invaluable tool in these screens, acting as a reference compound to validate assay performance and benchmark the potency of new chemical entities.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns targeting PLD1.
Quantitative Data Summary
The inhibitory activity of this compound against PLD1 and its selectivity over PLD2 are well-characterized. This information is crucial for establishing assay windows and interpreting screening data.
| Parameter | Value | Reference |
| PLD1 IC50 | 3.7 nM | [1] |
| PLD2 IC50 | 6.4 µM | [1] |
| Selectivity (PLD2/PLD1) | >1700-fold | [1][2] |
Signaling Pathway
PLD1 is activated by a variety of upstream signals, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activity is tightly regulated by small GTPases (e.g., ARF, RhoA) and protein kinase C (PKC). Upon activation, PLD1 translocates to the plasma membrane where it hydrolyzes PC to generate PA. PA, in turn, modulates the activity of numerous downstream effectors, including mTOR and Raf-1, thereby influencing cell growth, survival, and proliferation. This compound exerts its effect by directly inhibiting the catalytic activity of PLD1.
High-Throughput Screening Workflow
A typical HTS workflow for identifying PLD1 inhibitors involves several stages, from primary screening of a large compound library to secondary and counter-screens for hit confirmation and characterization.
Experimental Protocols
Two common and robust HTS assays for measuring PLD1 activity are the Amplex® Red assay and FRET-based assays.
Protocol 1: Amplex® Red PLD1 Inhibition Assay
This is a fluorescence-based enzyme-coupled assay that indirectly measures PLD activity.[5][6] PLD1 hydrolyzes PC to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.
Materials:
-
Recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC) substrate
-
Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Final compound concentrations may range from low nM to high µM.
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant PLD1 in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
-
Substrate/Detection Mix Preparation:
-
Prepare a 2X substrate/detection mix in assay buffer containing PC, Amplex® Red reagent, HRP, and choline oxidase. The final concentrations should be optimized, but typical starting points are:
-
PC: 100 µM
-
Amplex® Red: 50 µM
-
HRP: 0.2 U/mL
-
Choline oxidase: 0.1 U/mL
-
-
-
Assay Protocol:
-
Add 10 µL of the 2X PLD1 enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/detection mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~580-590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a no-enzyme or maximally inhibited (e.g., high concentration of this compound) control (100% inhibition).
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values for active compounds.
-
Protocol 2: FRET-Based PLD1 Inhibition Assay
This protocol describes a generic Förster Resonance Energy Transfer (FRET)-based assay for direct measurement of PLD1 activity. This type of assay often relies on a FRET-labeled substrate that, upon cleavage by PLD1, results in a change in the FRET signal.
Materials:
-
Recombinant human PLD1 enzyme
-
FRET-labeled PLD1 substrate (e.g., a lipid with a donor and acceptor fluorophore pair that are separated upon cleavage)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, low-volume plates
Procedure:
-
Compound Plating:
-
As described in Protocol 1, plate serial dilutions of test compounds and this compound.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X solution of recombinant PLD1 in assay buffer.
-
Prepare a 2X solution of the FRET-labeled substrate in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 2X PLD1 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X FRET-labeled substrate solution.
-
Incubate the plate at 37°C for a duration determined by the kinetic properties of the substrate and enzyme, measuring the FRET signal at regular intervals.
-
Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader capable of time-resolved FRET (TR-FRET) or standard FRET measurements.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Determine the percent inhibition based on the change in the FRET ratio for compound-treated wells relative to controls.
-
Calculate IC50 values as described in Protocol 1.
-
Assay Performance and Validation
For any HTS assay, it is critical to assess its performance and robustness. The Z'-factor is a common metric used for this purpose.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., DMSO)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., this compound at a concentration >10x IC50)
-
σ_n = standard deviation of the negative control
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Conclusion
This compound is an indispensable tool for the discovery and development of novel PLD1 inhibitors. Its high potency and selectivity make it an ideal reference compound for validating HTS assays and for structure-activity relationship (SAR) studies. The protocols provided herein for Amplex® Red and FRET-based assays offer robust and scalable platforms for screening large compound libraries to identify the next generation of PLD1-targeted therapeutics.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. [PDF] Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. | Semantic Scholar [semanticscholar.org]
- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting VU0359595 solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0359595. The information is presented in a question-and-answer format to directly address common solubility and handling issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 5 mg/mL.[2][3] For optimal results, use freshly opened, high-purity DMSO.[1]
Q2: I am having trouble dissolving this compound in DMSO, even at the recommended concentration. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.[3]
-
Sonication: Use an ultrasonic bath to aid dissolution.[3]
-
Vortexing: Gently vortex the solution.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as organic solvents can have physiological effects.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer. Instead of a single large dilution, dilute the DMSO stock in smaller steps.
-
Increase Mixing Speed: Rapidly mixing the aqueous buffer while adding the DMSO stock can help to quickly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Work with Lower Concentrations: If possible, work with lower final concentrations of this compound in your experiments.
Q4: What is the stability of this compound in stock solutions and under experimental conditions?
A4: this compound is stable as a crystalline solid for at least 4 years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] The stability of this compound in aqueous solutions is not well-documented, but it is generally recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than one day.
Q5: How does pH and temperature affect the stability of this compound?
A5: While specific studies on the effect of pH and temperature on this compound stability are not available, the stability of small molecules can be significantly influenced by these factors.[5][6][7][8][9] It is advisable to maintain experimental conditions within a physiological pH range (typically 7.2-7.4) unless the experimental design requires otherwise. Avoid extreme temperatures and prolonged exposure to light, as these conditions can degrade sensitive organic compounds.
Quantitative Data
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 497.4 g/mol | N/A | [2] |
| Solubility | ≤ 5 mg/mL | DMSO | [2][3] |
| IC₅₀ for PLD1 | 3.7 nM | In vitro assay | [1][2] |
| IC₅₀ for PLD2 | 6.4 µM | In vitro assay | [1][2] |
| Stock Solution Stability | 1 month | -20°C in DMSO | [1] |
| Stock Solution Stability | 6 months | -80°C in DMSO | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), high-purity, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile tips
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mM (approximately 4.97 mg/mL). d. Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and/or place it in an ultrasonic water bath for a few minutes to aid dissolution.[3] e. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage of Stock Solution: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[1] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the DMSO stock solution into your pre-warmed aqueous experimental buffer to achieve the desired final concentration. c. When diluting, add the this compound stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing. d. Ensure the final DMSO concentration in your experimental setup is minimal (e.g., <0.5%) to avoid solvent-induced artifacts. e. Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability landscape for Klenow DNA polymerase as a function of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing VU0359595 concentration for cell-based assays
Welcome to the technical support center for VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that exhibits high potency and selectivity for Phospholipase D1 (PLD1).[1][2] Its primary mechanism of action is the inhibition of PLD1's enzymatic activity, which involves the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[3][4] this compound has an IC50 of 3.7 nM for PLD1 and displays over 1700-fold selectivity for PLD1 over its isoform, PLD2.[1][2] This selectivity makes it a valuable tool for studying the specific roles of PLD1 in various cellular processes.
Q2: In which research areas is this compound commonly used?
This compound is utilized in a variety of research fields due to the diverse roles of PLD1 in cell signaling. These areas include:
-
Cancer Biology: Investigating the role of PLD1 in cell proliferation, survival, migration, and chemoresistance.[5][6][7]
-
Neurodegenerative Diseases: Studying the involvement of PLD1 in the pathogenesis of conditions like Alzheimer's disease.[8][9][10][11]
-
Inflammatory and Immune Responses: Exploring the function of PLD1 in inflammatory signaling pathways.
-
Diabetes and Metabolic Diseases: Examining the role of PLD1 in metabolic processes.[1][2]
Q3: How should I dissolve and store this compound?
For optimal results, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[12] It is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), keep the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] Ensure the solution is stored in a sealed container, protected from light and moisture.[2]
Optimizing this compound Concentration
Data Presentation: Effective Concentrations of this compound in Various Cell-Based Assays
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following table summarizes concentrations reported in the literature:
| Cell Line/Type | Assay Type | Concentration(s) | Observed Effect |
| Astroglial cells | Proliferation Assay | 5, 50, 500, 5000 nM | Inhibition of basal and FCS/IGF-1 stimulated proliferation.[1][2] |
| Astrocytes | PLD Activity Assay | 5, 50, 500 nM | Reduction of mitogen-stimulated PLD activity.[1][2] |
| Retinal Pigment Epithelium (RPE) cells | [3H]-phosphatidylethanol (PEth) generation | 0.15 µM | Partial reduction of high glucose-induced PEth generation.[1][2] |
| Retinal Pigment Epithelium (RPE) cells | Autophagy Assay | 5 µM | Modulation of the autophagic process of LPS-induced cells.[1][2] |
| A549 cells | A. fumigatus internalization | 2 nM | Blockade of gliotoxin-induced internalization.[1][2] |
| A549 cells | Apoptosis, Proliferation, Autophagy, DNA repair | 10 µM | Induction of apoptosis and attenuation of proliferation, autophagy, and repair following alkylating agent treatment.[6] |
| U266 and H929 (Multiple Myeloma) | Mitochondrial Dysfunction Assay | Not specified | Significant joint effect with bortezomib in inducing mitochondrial dysfunction.[5] |
| AML12 cells and primary hepatocytes | CD36 expression and lipid accumulation | Not specified | Decreased CD36 expression and lipid accumulation.[13] |
| Prostate Cancer (PCa) cell lines | Cell Viability Assay | 10 µM | Less effective than a PLD2 inhibitor in reducing cell viability.[14] |
Experimental Protocols
Protocol 1: General Dose-Response Curve for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting PLD1 activity in your specific cell line.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Also, include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours), depending on the specific assay and the expected timeframe for PLD1 inhibition to elicit a cellular response.
-
PLD1 Activity Assay: Measure PLD1 activity. A common method is the transphosphatidylation assay, where the formation of phosphatidylethanol (PEt) in the presence of ethanol is quantified as a specific measure of PLD activity.[15]
-
Data Analysis: Plot the PLD1 activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol helps to assess the cytotoxic effects of this compound at different concentrations.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium, including a vehicle control (DMSO).
-
Treatment: Treat the cells with the various concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Measurement: Use a commercially available assay to measure cell viability (e.g., MTT, MTS, or resazurin-based assays) or cytotoxicity (e.g., LDH release assay).
-
Data Analysis: Plot cell viability or cytotoxicity against the log of the this compound concentration to determine the concentration at which the compound may induce cell death.
Troubleshooting Guide
Issue 1: No or weak inhibition of PLD1 activity is observed.
-
Concentration Too Low: The concentration of this compound may be insufficient for your cell type or experimental conditions. Increase the concentration range in your dose-response experiment.
-
Incubation Time Too Short: The inhibitor may require a longer incubation time to effectively penetrate the cells and inhibit PLD1. Try increasing the pre-incubation time before stimulating the cells.
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.
-
Assay Sensitivity: The assay used to measure PLD1 activity may not be sensitive enough. Consider using a more sensitive method, such as a radiolabeling-based transphosphatidylation assay.[16]
Issue 2: Significant cytotoxicity is observed at the desired inhibitory concentration.
-
Concentration Too High: The concentration of this compound may be toxic to your specific cell line. Perform a cytotoxicity assay to determine the maximum non-toxic concentration.
-
Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be completely ruled out. Try to use the lowest effective concentration that gives you the desired level of PLD1 inhibition.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in the culture medium is not exceeding a non-toxic level (typically <0.5%).
Issue 3: High variability between experimental replicates.
-
Inconsistent Cell Health: Ensure that cells are healthy and in a consistent growth phase for all experiments.
-
Pipetting Errors: Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate and consistent compound concentrations.
-
Edge Effects in Plates: To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile medium or PBS.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase D, a Novel Therapeutic Target Contributes to the Pathogenesis of Neurodegenerative and Neuroimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated phospholipase D isoform 1 in Alzheimer's disease patients' hippocampus: Relevance to synaptic dysfunction and memory deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated phospholipase D isoform 1 in Alzheimer's disease patients' hippocampus: Relevance to synaptic dysfunction and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipase d2 ablation ameliorates Alzheimer's disease-linked synaptic dysfunction and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospholipase D2 in prostate cancer: protein expression changes with Gleason score - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU0359595 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Phospholipase D1 (PLD1), an enzyme involved in a variety of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] this compound is a potent inhibitor of PLD1 with an IC50 of 3.7 nM.[1]
Q2: How selective is this compound for PLD1 over PLD2?
A2: this compound exhibits high selectivity for PLD1 over its isoform, PLD2. It is reported to be over 1700-fold more selective for PLD1.[1][2]
Q3: What are the known downstream effects of PLD1 inhibition by this compound?
A3: Inhibition of PLD1 by this compound can impact numerous signaling pathways. PLD1 is known to be involved in pathways related to cell proliferation, inflammation, and neurodegeneration.[1][2] For example, this compound has been shown to inhibit the proliferation of astroglial cells stimulated by FCS/IGF-1.[1][2]
Q4: Is this compound an M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)?
A4: No, based on available literature, this compound is a selective PLD1 inhibitor and not an M1 mAChR PAM.[1][2][3][4][5] Confusion may arise from studies where PLD inhibitors are used alongside M1 PAMs to investigate signaling pathways.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and its isoform selectivity.
| Target | IC50 | Selectivity | Reference |
| PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [1][3] |
| PLD2 | 6.4 µM | - | [1][3] |
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
-
Potential Cause: Off-target effects. While this compound is highly selective for PLD1 over PLD2, its broader off-target profile against other kinases, GPCRs, and enzymes has not been extensively published. Unexpected results could stem from interactions with other cellular targets.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: In parallel with your main experiment, include a direct measure of PLD1 activity (e.g., a transphosphatidylation assay) to confirm that this compound is inhibiting its intended target at the concentrations used.
-
Dose-Response Curve: Perform a dose-response experiment to ensure the observed effect is concentration-dependent. Off-target effects may only appear at higher concentrations.
-
Use a Structurally Unrelated PLD1 Inhibitor: To confirm that the observed phenotype is due to PLD1 inhibition, use a structurally distinct PLD1 inhibitor as a control.
-
Broad Off-Target Screening: If resources permit, consider screening this compound against a broad panel of kinases and receptors to identify potential off-target interactions.
-
Issue 2: Low potency or lack of effect in a cell-based assay.
-
Potential Cause: Poor cell permeability or compound degradation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Assess Cell Permeability: If you suspect poor cell permeability, you can use cell lines with varying expression of efflux pumps or perform a cellular uptake assay.
-
Optimize Incubation Time: The time required for the compound to reach its target and elicit a response can vary between cell types. Perform a time-course experiment to determine the optimal incubation period.
-
Experimental Protocols
1. In Vitro Kinase Assay to Test for Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase and the appropriate concentration of this compound. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate, ATP, and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Radioligand Binding Assay to Assess Off-Target Receptor Interaction
This protocol can be used to determine if this compound competes with a known radioligand for binding to a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled ligand for determining non-specific binding
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the appropriate concentration of this compound.
-
For determining non-specific binding, add a high concentration of the unlabeled ligand instead of this compound.
-
Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the ability of this compound to inhibit the binding of the radioligand.
-
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experiments with VU0359595: A Technical Support Center
Welcome to the technical support center for VU0359595, a potent and highly selective allosteric inhibitor of Phospholipase D1 (PLD1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that demonstrates high selectivity for PLD1 over its isoform, PLD2.[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the PLD1 enzyme distinct from the active site to prevent its catalytic activity.[3] This specificity makes it a valuable tool for dissecting the role of PLD1 in various cellular processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. A stock solution, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the typical working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, concentrations ranging from the nanomolar to the low micromolar range have been reported to be effective. For example, concentrations as low as 2 nM have been shown to block Aspergillus fumigatus internalization in A549 cells, while concentrations up to 5 µM have been used to study autophagy in RPE cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of PLD1 activity | Incorrect assay setup: The experimental conditions may not be optimal for PLD1 activity or its inhibition. | - Ensure that your assay includes appropriate positive and negative controls. - Verify the activity of your PLD1 enzyme or the stimulation conditions in your cellular model. - Confirm the final concentration of this compound in the assay. |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution of this compound. - Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1] | |
| Cell permeability issues: The compound may not be effectively reaching its intracellular target in your specific cell line. | - Increase the incubation time to allow for better cell penetration. - If possible, use a positive control compound with known cell permeability to validate your experimental setup. | |
| Observed cytotoxicity at expected non-toxic concentrations | High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. | - Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. - Include a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent on cell viability. |
| Off-target effects: At higher concentrations, this compound might exert off-target effects leading to cytotoxicity.[3][4] | - Perform a dose-response curve to identify a concentration that effectively inhibits PLD1 without causing significant cell death. - If possible, use a secondary, structurally different PLD1 inhibitor to confirm that the observed phenotype is due to PLD1 inhibition. | |
| Cell line sensitivity: Some cell lines may be inherently more sensitive to the compound or its vehicle. | - Lower the concentration of this compound and/or the DMSO vehicle. - Test the compound on a different, less sensitive cell line if the experimental design allows. | |
| Precipitation of the compound in cell culture media | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | - Visually inspect the media for any signs of precipitation after adding the compound. - Prepare the final dilution of this compound in pre-warmed media and mix thoroughly. - If precipitation persists, consider lowering the final concentration of the compound. |
| Variability in results between experiments | Inconsistent cell conditions: Differences in cell passage number, confluency, or overall health can lead to variable responses. | - Use cells within a consistent and narrow range of passage numbers. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Regularly monitor cell health and morphology. |
| Inconsistent reagent preparation: Variations in the preparation of stock solutions or assay reagents can introduce variability. | - Standardize all reagent preparation procedures. - Use freshly prepared reagents whenever possible. |
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ | Selectivity | Reference |
| PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [2] |
| PLD2 | 6.4 µM | - | [2] |
Exemplary Effective Concentrations in Cell-Based Assays
| Cell Line | Application | Concentration | Reference |
| Astroglial cells | Inhibition of proliferation | 5 - 5000 nM | [2] |
| Retinal Pigment Epithelium (RPE) cells | Reduction of high glucose-induced phosphatidylethanol generation | 0.15 µM | [2] |
| Retinal Pigment Epithelium (RPE) cells | Modulation of LPS-induced autophagy | 5 µM | [2] |
| A549 cells | Blockade of A. fumigatus internalization | 2 nM | [2] |
Experimental Protocols
General Protocol for a Cell-Based PLD Activity Assay
This protocol provides a general workflow for measuring PLD activity in cells treated with this compound. Specific details may need to be optimized for your particular cell line and experimental setup.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
PLD activity assay kit (commercially available kits often measure choline release)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours).
-
-
PLD Activity Measurement:
-
Follow the instructions provided with your specific PLD activity assay kit. This typically involves:
-
Washing the cells with PBS.
-
Lysing the cells.
-
Incubating the cell lysate with the assay reagents.
-
Measuring the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the PLD activity to the protein concentration of each sample.
-
Calculate the percentage of PLD inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Visualizations
PLD1 Signaling Pathway
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for using this compound in cell-based assays.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
VU0359595 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and best practices for the use of VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is highly selective for Phospholipase D1 (PLD1) over PLD2.[1][2][3] It functions by inhibiting the enzymatic activity of PLD1, which is responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[2] PA is a critical second messenger involved in various cellular processes, including cell proliferation, membrane trafficking, and cytoskeletal organization.[2] By inhibiting PLD1, this compound can be used to study the role of this specific isoform in various signaling pathways. Preliminary evidence suggests that this compound may act as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site to induce a conformational change that inhibits its activity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. Protect from light. |
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is important to use high-quality, anhydrous DMSO, as the presence of water can affect the stability and solubility of the compound. For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | - Exceeding the solubility limit in aqueous solutions. - Interaction with components of the cell culture media. | - Ensure the final concentration of this compound in the media is within its solubility range. - Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your experimental buffer or media immediately before use. - Vortex or sonicate briefly to aid dissolution. - If precipitation persists, consider using a different formulation approach, such as encapsulation in liposomes, though this requires significant additional development. |
| Inconsistent or No Inhibitory Effect | - Degradation of the compound due to improper storage or handling. - Pipetting errors leading to incorrect final concentration. - Use of low-quality or old DMSO for stock solution preparation. - Insufficient pre-incubation time with the cells. | - Verify that the compound has been stored correctly according to the recommended conditions. - Prepare fresh stock solutions and aliquots. - Use a calibrated pipette and double-check all calculations. - Use fresh, anhydrous DMSO to prepare stock solutions. - Optimize the pre-incubation time of the inhibitor with the cells before adding any stimulating agent. A typical pre-incubation time is 30-60 minutes.[4] |
| High Background Signal in PLD Activity Assay | - Non-specific binding of the substrate or detection reagents. - Endogenous PLD activity in control samples. | - Include appropriate controls, such as a no-enzyme control and a vehicle control (DMSO). - Optimize the concentration of the substrate and detection reagents to minimize background. - Ensure that the assay conditions (pH, temperature) are optimal for PLD1 activity. |
| Observed Cell Toxicity | - High concentration of DMSO in the final working solution. - Off-target effects of this compound at high concentrations. | - Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%). - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. - Include a vehicle-only control to assess the effect of the solvent on cell viability. |
| Variability Between Experiments | - Inconsistent cell passage number or confluency. - Fluctuation in incubation times or temperatures. - Use of different batches of this compound. | - Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment. - Standardize all incubation times and temperatures. - If using a new batch of the inhibitor, it is advisable to perform a quality control experiment to confirm its activity. |
Experimental Protocols
PLD1 Activity Assay (In Vitro)
This protocol provides a general framework for measuring the effect of this compound on PLD1 activity using a commercially available assay kit.
Materials:
-
Recombinant human PLD1 enzyme
-
This compound
-
PLD Assay Kit (containing a fluorescent or colorimetric substrate)
-
Assay Buffer
-
96-well microplate (black or clear, depending on the assay type)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Enzyme and Inhibitor Incubation: In each well of the microplate, add the recombinant PLD1 enzyme and the diluted this compound or vehicle. Incubate for a pre-determined time (e.g., 15-30 minutes) at the recommended temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the PLD substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for the PLD enzyme for a specific time (e.g., 30-60 minutes), protected from light if using a fluorescent substrate.
-
Measure Signal: Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading (no enzyme control) from all measurements. Plot the signal as a function of the this compound concentration and calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound prepared in complete culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
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Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PLD1 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: PLD1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
References
How to minimize non-specific binding of VU0359595
Welcome to the technical support center for VU0359595, a potent and selective inhibitor of Phospholipase D1 (PLD1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that is highly selective for Phospholipase D1 (PLD1), with an IC50 of 3.7 nM.[1][2] It exhibits over 1700-fold selectivity for PLD1 over its isoform PLD2 (IC50 of 6.4 μM).[1][2] PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the signaling molecule phosphatidic acid (PA).[3][4]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of a compound, in this case this compound, with molecules or surfaces other than its intended target (PLD1). This can lead to inaccurate experimental results, such as an overestimation of inhibitory effects or false positives in screening assays.[5][6] Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.
Q3: What are the common causes of non-specific binding in assays with small molecules like this compound?
Non-specific binding can be caused by several factors, including:
-
Hydrophobic interactions: The compound may stick to plastic surfaces of assay plates or tubing.[5][7]
-
Ionic interactions: Electrostatic attraction between the charged compound and charged surfaces can occur.[5][7][8]
-
Binding to other proteins: The compound may bind to abundant proteins in the assay system, such as albumin.[5][7]
-
Aggregation: The compound may form aggregates at higher concentrations, which can lead to non-specific interactions.
Q4: How can I detect non-specific binding of this compound in my experiment?
To detect non-specific binding, it is essential to include proper controls in your experimental design. A key control experiment involves running the assay in the absence of the target protein (PLD1) or in the presence of a large excess of an unlabeled competitor to saturate the specific binding sites.[9][10] Any remaining signal in these control conditions can be attributed to non-specific binding.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues related to non-specific binding of this compound.
Issue 1: High background signal in biochemical assays (e.g., ELISA, fluorescence polarization).
High background can obscure the specific signal from this compound binding to PLD1.
Troubleshooting Steps:
-
Optimize Blocking Agents: The choice and concentration of blocking agents are critical.[11]
-
Adjust Buffer Composition:
-
pH: The pH of the buffer can influence the charge of both this compound and interacting surfaces.[5][7][8] Experiment with a range of pH values around the physiological pH to find the optimal condition with the lowest non-specific binding.
-
Salt Concentration: Increasing the ionic strength of the buffer by adding NaCl can help to disrupt non-specific electrostatic interactions.[5][7][8]
-
-
Vary this compound Concentration: High concentrations of the inhibitor can lead to aggregation and increased non-specific binding. Perform a dose-response curve to identify the optimal concentration range.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Concentration Range | Effect on Non-Specific Binding | Reference |
| BSA | 0.1% - 5% (w/v) | Reduces protein and small molecule binding to surfaces. | [5][11] |
| Tween 20 | 0.01% - 0.1% (v/v) | Minimizes hydrophobic interactions. | [11][12] |
| NaCl | 50 mM - 500 mM | Decreases electrostatic interactions. | [5][7] |
Issue 2: Inconsistent results in cell-based assays.
Non-specific binding to cell culture plates, media components, or off-target cellular proteins can lead to variability in results.
Troubleshooting Steps:
-
Pre-treatment of Assay Plates: Coat plates with a blocking agent like poly-D-lysine or BSA before seeding cells to minimize compound adhesion to the plastic.
-
Optimize Serum Concentration: Serum contains proteins that can non-specifically bind to this compound. While serum is necessary for cell health, reducing its concentration during the treatment period can lower non-specific binding.
-
Include Proper Controls:
-
No-cell control: Incubate this compound in the assay medium without cells to quantify binding to the plate and medium components.
-
Parental cell line control: If using cells overexpressing PLD1, use the parental cell line that does not overexpress the target as a negative control.
-
-
Wash Steps: After treatment with this compound, ensure thorough but gentle washing of the cells to remove unbound compound before downstream analysis.[11]
Experimental Workflow for Minimizing Non-Specific Binding in a Cell-Based Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. labcluster.com [labcluster.com]
Addressing Experimental Variability with VU0359595: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the selective PLD1 inhibitor, VU0359595.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2] PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger involved in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation.[2] this compound exerts its inhibitory effect on PLD1, thereby blocking the production of PA and modulating downstream signaling pathways.
Q2: How selective is this compound for PLD1 over PLD2?
This compound exhibits high selectivity for PLD1 over its isoform, PLD2. In vitro studies have demonstrated that it is over 1700-fold more selective for PLD1.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. A stock solution, typically prepared in DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation and experimental variability, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to at least 5 mg/mL.[3] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of PLD1 activity in cellular assays.
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux of this compound.
This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells. If the cells used in your experiment express high levels of P-gp, it can lead to a lower intracellular concentration of this compound, resulting in reduced efficacy.
Solutions:
-
Cell Line Selection: Whenever possible, use cell lines with low or no expression of P-gp. You can verify the P-gp expression status of your cell line through western blotting or qPCR.
-
Co-incubation with a P-gp Inhibitor: Consider co-incubating your cells with a known P-gp inhibitor, such as verapamil or cyclosporin A. This can block the efflux of this compound and increase its intracellular concentration.[4] A dose-response experiment with the P-gp inhibitor should be performed to determine the optimal concentration that effectively inhibits P-gp without causing significant off-target effects or cytotoxicity in your specific cell line.
-
Nanoparticle Formulation: For more advanced applications, encapsulating this compound in solid lipid nanoparticles (SLNs) has been shown to be a strategy to evade P-gp-mediated efflux.[5]
Possible Cause 2: Degradation of this compound in aqueous cell culture medium.
While specific data on the aqueous stability of this compound is limited, small molecules can be unstable in aqueous solutions over time, especially at 37°C.
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Time-Course Experiment: If your experimental design requires long incubation times, consider performing a time-course experiment to assess the stability of the compound's inhibitory effect over the duration of the experiment. This can be done by adding the compound at different time points and measuring PLD1 activity at the end of the experiment.
Possible Cause 3: Suboptimal experimental conditions.
Solutions:
-
Concentration Optimization: The effective concentration of this compound can vary between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. Concentrations used in published studies range from the low nanomolar to the low micromolar range.[1]
-
Pre-incubation Time: The time required for this compound to penetrate the cell membrane and inhibit PLD1 can vary. Optimize the pre-incubation time with the inhibitor before stimulating the cells to induce PLD1 activity. Published protocols often use pre-incubation times ranging from 30 minutes to 1 hour.[1]
Issue 2: High background signal or off-target effects.
Possible Cause 1: Non-specific binding or off-target activity.
While this compound is highly selective for PLD1, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations.
Solutions:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired level of PLD1 inhibition to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against PLD1.
-
Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of PLD1, consider performing a rescue experiment by overexpressing a resistant mutant of PLD1 or by adding downstream products of the PLD1 pathway.
Possible Cause 2: Batch-to-batch variability of the compound.
The purity and activity of chemical compounds can vary between different batches from the same or different suppliers.
Solutions:
-
Source from a Reputable Supplier: Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch.
-
Batch Validation: If you observe a significant change in the compound's efficacy, consider validating the new batch. This can be done by repeating a key experiment and comparing the results with those obtained using a previous, validated batch.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for PLD1 | 3.7 nM | [1] |
| This compound IC50 for PLD2 | 6.4 µM | [1] |
| Selectivity | >1700-fold for PLD1 over PLD2 | [1][2] |
| Solubility in DMSO | ≤5 mg/mL | [3] |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
General Protocol for a Cell-Based PLD1 Activity Assay
This protocol provides a general framework for measuring PLD1 activity in cells using this compound. Specific details may need to be optimized for your cell line and experimental setup.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
DMSO (for stock solution)
-
PLD1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PLD activity assay kit (e.g., fluorescent or radioactive-based)
-
P-gp inhibitor (optional, e.g., verapamil)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and grow to the desired confluency.
-
Starvation (Optional): For some assays, it may be necessary to serum-starve the cells for a few hours to reduce basal PLD activity.
-
Inhibitor Pre-treatment:
-
Prepare a fresh dilution of this compound in serum-free or complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
(Optional) If using a P-gp inhibitor, add it to the medium along with this compound.
-
Remove the culture medium from the cells and add the medium containing this compound (and P-gp inhibitor, if applicable).
-
Incubate for the optimized pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
PLD1 Activation:
-
Add the PLD1 activator (e.g., PMA) to the wells to stimulate PLD1 activity.
-
Incubate for the desired activation time.
-
-
PLD Activity Measurement:
-
Lyse the cells and measure PLD activity according to the manufacturer's instructions of your chosen assay kit. This may involve measuring the production of choline or phosphatidic acid.
-
-
Data Analysis:
-
Normalize the PLD activity to a control (e.g., protein concentration).
-
Compare the PLD activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Visualizations
Caption: Simplified signaling pathway of PLD1 and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based PLD1 activity assay using this compound.
Caption: Troubleshooting logic for inconsistent this compound activity in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the quality and purity of VU0359595 for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the quality, purity, and effective use of VU0359595 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CID-53361951 or ML-270) is a potent and highly selective pharmacological inhibitor of Phospholipase D1 (PLD1).[1][2] It exhibits over 1,700-fold selectivity for PLD1 over the PLD2 isoform.[2][3][4] The primary mechanism of action is believed to be allosteric inhibition, meaning it binds to a site on the PLD1 enzyme distinct from the active catalytic site to prevent its function.[3][4] PLD enzymes are responsible for hydrolyzing phosphatidylcholine to produce the signaling molecule phosphatidic acid, which is involved in numerous cellular processes.[3][5]
Q2: How should I prepare stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3] For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.97 mg of this compound (Formula Weight: 497.4 g/mol ) in 1 mL of DMSO.[3] Always consult the Certificate of Analysis provided by the supplier for the exact formula weight of your specific batch. It is recommended to perform serial dilutions in your final assay buffer to achieve the desired working concentration, keeping the final DMSO concentration low (typically <0.1%) to avoid solvent effects on cells.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[3]
-
Stock Solutions (in DMSO): For maximum stability, store in tightly sealed aliquots at -80°C for up to 6 months.[1] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles and protect from moisture and light.[1]
Q4: How can I verify the purity of my this compound sample?
Upon receiving a new batch, it is best practice to verify its identity and purity, even when a Certificate of Analysis (COA) is provided. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the main compound from any potential impurities. Purity is often reported as a percentage of the total peak area (e.g., 98.06%).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Vendors may provide ¹H-NMR data for reference.[1]
Q5: What are the key physical and chemical properties of this compound?
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | CID-53361951; ML-270 | [1][2][3] |
| Molecular Formula | C₂₅H₂₉BrN₄O₂ | [3] |
| Formula Weight | 497.4 g/mol | [3] |
| Purity (Typical) | ≥95% to >98% | [1][3] |
| IC₅₀ for PLD1 | 3.7 nM | [1][3][4][6][7] |
| IC₅₀ for PLD2 | 6.4 µM | [1][3][4][6][7] |
| Selectivity | >1,700-fold for PLD1 over PLD2 | [1][2][3][4] |
| Solubility | DMSO: ≥ 5 mg/mL | [3] |
Q6: In which experimental models has this compound been used?
This compound is utilized in research related to cancer, diabetes, neurodegenerative diseases, and inflammation.[1][6][7] It has been shown to inhibit the proliferation of astroglial cells, modulate autophagy in retinal pigment epithelium cells, and block the internalization of Aspergillus fumigatus into lung cells.[1][2]
Quality Control and Purity Assessment
Ensuring the quality of your this compound batch is the first step toward reproducible experimental results. The following workflow outlines the recommended steps upon receiving a new sample.
Caption: Workflow for receiving and validating a new batch of this compound.
Experimental Protocol: Purity Verification by HPLC-MS
This protocol provides a general methodology for verifying the purity and identity of this compound. Specific parameters may need optimization for your system.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis:
-
Purity: Integrate the peak area from the UV chromatogram. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Identity: Check the mass spectrum for the [M+H]⁺ ion corresponding to the molecular weight of this compound (expected m/z ≈ 498.16 for the monoisotopic mass).
-
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
Problem: I observe lower than expected potency or no effect in my assay.
-
Possible Cause 1: Compound Degradation. this compound stock solutions have limited stability.[1] If your stock is old or has been stored improperly (e.g., at -20°C for several months or subject to multiple freeze-thaw cycles), it may have degraded.
-
Solution: Prepare a fresh stock solution from the solid material. If the problem persists, consider re-validating the purity of the solid compound.
-
-
Possible Cause 2: Compound Precipitation. The compound may have precipitated out of your final assay medium, especially if the medium is aqueous and the final concentration is high.
-
Solution: Visually inspect your final working solutions for any cloudiness or precipitate. Prepare fresh dilutions immediately before use. Consider lowering the final concentration or including a small amount of a stabilizing agent like BSA if compatible with your assay.
-
-
Possible Cause 3: Incorrect Concentration. The potent IC₅₀ of this compound for PLD1 is in the low nanomolar range.[4] Ensure your dilution calculations are correct and that you are testing a relevant concentration range.
-
Solution: Perform a full dose-response curve to determine the IC₅₀ in your specific assay system. Start with a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Problem: I am seeing off-target effects or effects inconsistent with PLD1 inhibition.
-
Possible Cause 1: High Concentration. While this compound is highly selective, at very high concentrations (in the micromolar range), it can begin to inhibit PLD2 (IC₅₀ = 6.4 µM).[1][3][4]
-
Solution: Use the lowest effective concentration possible that achieves maximal PLD1 inhibition. Corroborate your findings using genetic approaches like siRNA-mediated knockdown of PLD1 to ensure the observed phenotype is specific.
-
-
Possible Cause 2: Sample Impurity. If your batch of this compound has significant impurities, these could be responsible for off-target effects.
-
Solution: Verify the purity of your compound using the QC methods described above. If purity is a concern, obtain a new batch from a reputable supplier.
-
PLD1 Signaling Pathway and Experimental Protocols
This compound acts by inhibiting the production of phosphatidic acid (PA) from phosphatidylcholine (PC), a key step in many signaling cascades.
Caption: Inhibition of the PLD1 signaling pathway by this compound.
Experimental Protocol: General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for several hours to reduce basal signaling activity.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium to achieve 2x the final desired concentrations.
-
Pre-treatment: Aspirate the old medium from the cells and add the medium containing this compound. Incubate for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to enter the cells and engage the target.[1]
-
Stimulation: Add your agonist or stimulus (also at a 2x concentration) to the wells and incubate for the desired experimental duration.
-
Assay Readout: Perform the final assay to measure the endpoint (e.g., cell proliferation, protein phosphorylation, reporter gene activity). Include appropriate controls, such as a vehicle-only (DMSO) control.
Experimental Protocol: Measuring PLD1 Activity via Transphosphatidylation
A highly specific method for measuring PLD activity is the transphosphatidylation assay. In the presence of a primary alcohol (like 1-butanol), PLD will catalyze the formation of phosphatidylbutanol instead of phosphatidic acid.[8] This unique product can be quantified as a direct measure of PLD activity.
-
Cell Treatment: Treat cells with this compound as described above.
-
Alcohol Addition: Add a primary alcohol (e.g., 1-butanol, typically 0.3-0.5%) to the culture medium along with your stimulus.
-
Lipid Extraction: After the incubation period, lyse the cells and perform a lipid extraction (e.g., using the Bligh-Dyer method).
-
Quantification: The resulting phosphatidylbutanol can be separated from other lipids via thin-layer chromatography (TLC) or quantified using LC-MS/MS methods.[5] A reduction in phosphatidylbutanol formation in this compound-treated cells indicates successful PLD1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Studying PLD1 Inhibition with VU0359595: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLD1 inhibitor, VU0359595.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the integrity of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Action: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture medium is not exceeding a level that is toxic to your cells (usually <0.5%). Precipitates in the media indicate poor solubility, which can be addressed by preparing fresh dilutions or slightly increasing the DMSO concentration if cell tolerance allows.
-
-
Cellular PLD1 Expression and Activity:
-
Action: Confirm that your cell line expresses PLD1 at a detectable level. You can assess this by Western blot or qPCR.
-
Action: Ensure that PLD1 is active under your experimental conditions. PLD1 activity can be low in basal conditions and may require stimulation with agonists like phorbol 12-myristate 13-acetate (PMA), growth factors, or serum.[1][2]
-
-
Experimental Protocol:
-
Action: Optimize the concentration of this compound. A concentration range of 5 nM to 5 µM is a reasonable starting point for most cell-based assays.[3]
-
Action: Optimize the pre-incubation time with this compound. A pre-incubation of 30 minutes to 1 hour is often sufficient before adding a stimulant.[3]
-
Q2: I am observing cytotoxicity in my experiments with this compound. How can I mitigate this?
A2: While this compound is a selective inhibitor, high concentrations or prolonged exposure can sometimes lead to off-target effects or cellular stress.
-
Action: Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a cell viability assay (e.g., MTT or MTS assay).
-
Action: Include a vehicle control (DMSO) at the same concentration used for your this compound treatment to distinguish between inhibitor-specific effects and solvent effects.
-
Action: Reduce the incubation time with the inhibitor if possible, while still allowing for effective PLD1 inhibition.
Q3: How can I be sure that the observed effects are due to PLD1 inhibition and not off-target effects of this compound?
A3: This is a critical aspect of any study using chemical inhibitors. A multi-pronged approach is recommended to validate the specificity of your findings.
-
Primary Control: Use a PLD1-Selective Inhibitor:
-
Secondary Controls:
-
Use a structurally unrelated PLD1 inhibitor: Employ another PLD1 inhibitor with a different chemical scaffold to see if it phenocopies the effects of this compound.
-
Genetic knockdown/knockout of PLD1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PLD1 expression. The phenotype should mimic the effects of this compound treatment.
-
Use a catalytically inactive PLD1 mutant: As a negative control, express a catalytically inactive mutant of PLD1 (e.g., K898R).[2][5] This mutant should not rescue the effects of PLD1 knockdown, and its overexpression should not produce the same phenotype as the wild-type PLD1. Some catalytically inactive mutants have been reported to act as dominant-negative constructs.[6]
-
Use a PLD2-selective inhibitor: To demonstrate that the observed effect is specific to PLD1, use a PLD2-selective inhibitor and show that it does not produce the same effect.
-
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Selectivity (PLD1 vs PLD2) | Reference |
| This compound | PLD1 | 3.7 nM | 6.4 µM | >1700-fold | [3][4] |
| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold | [7] |
| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | Non-selective | [8] |
| A3373 | PLD1 | 325 nM | 15.15 µM | ~46-fold | [9] |
| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | Non-selective |
Key Experimental Protocols
Protocol 1: In-Cell PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity by its ability to catalyze the transfer of a phosphatidyl group from phosphatidylcholine to a primary alcohol (e.g., 1-butanol), forming phosphatidylbutanol (PtdBut), a product that is not naturally found in cells.
Materials:
-
Cells of interest
-
[3H]-oleic acid or [3H]-myristic acid
-
1-butanol
-
This compound
-
PMA or other PLD agonist
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Label cells overnight with 1 µCi/mL [3H]-oleic acid or [3H]-myristic acid in complete medium.
-
The next day, wash the cells twice with serum-free medium.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) for 30-60 minutes.
-
Add 0.3-0.5% (v/v) 1-butanol to the medium.
-
Stimulate the cells with a PLD agonist (e.g., 100 nM PMA) for the desired time (e.g., 10-30 minutes).
-
Stop the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction.
-
Spot the lipid extracts onto a TLC plate and develop the plate in an appropriate solvent system to separate PtdBut from other phospholipids.
-
Visualize the lipid spots (e.g., with iodine vapor), scrape the PtdBut spots, and quantify the radioactivity using a scintillation counter.
-
Normalize the PtdBut counts to the total radioactivity in the lipid extract.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: PLD1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating PLD1 Inhibition.
Caption: Logical Flow of Control Experiments.
References
- 1. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0359595 and its Interaction with Other Signaling Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PLD1 inhibitor, VU0359595, particularly in combination with other signaling inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1). It exhibits over 1700-fold selectivity for PLD1 over PLD2. PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PLD1, this compound blocks the production of PA and downstream signaling.
Q2: Why should I consider using this compound in combination with other signaling inhibitors?
Cancer cells often utilize redundant or compensatory signaling pathways to survive and proliferate. Targeting a single pathway can sometimes lead to the activation of alternative survival mechanisms. By combining this compound with inhibitors of other key signaling pathways, it is possible to achieve synergistic or additive anti-cancer effects, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity.
Q3: What is the rationale for combining this compound with a proteasome inhibitor like bortezomib?
Recent studies have shown that the combination of this compound and the proteasome inhibitor bortezomib results in a significant synergistic antitumor effect in multiple myeloma (MM) cells.[1] The rationale for this combination is that PLD1 inhibition by this compound can suppress the mTOR/NF-κB signaling pathway, which is a key survival pathway in many cancers.[1] Bortezomib, by inhibiting the proteasome, also affects NF-κB signaling, among other targets. The dual targeting of this critical pathway from different angles can lead to enhanced cancer cell death.
Q4: Are there other potential combination strategies for this compound?
While the combination with bortezomib is well-documented, the role of PLD1 in various signaling pathways suggests other potential combination partners. Given PLD1's interaction with the mTOR pathway, combining this compound with mTOR inhibitors (like rapamycin or its analogs) could be a logical approach. Furthermore, since PLD1 is implicated in tumor angiogenesis and metastasis, combining it with anti-angiogenic agents or inhibitors of key metastatic drivers might also be effective.[2] For instance, a recent study showed that a PLD1 inhibitor combined with an anti-PD-L1 antibody enhanced tumor regression in colorectal cancer.[2]
Troubleshooting Guides
Problem 1: Inconsistent or no synergistic effect observed when combining this compound with another inhibitor.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Solution: Perform a thorough dose-response matrix experiment to determine the optimal concentrations of both this compound and the partner drug. It is crucial to test a range of concentrations for both inhibitors to identify the synergistic window.
-
-
Possible Cause 2: Inappropriate cell line.
-
Solution: Ensure that the chosen cell line has a functional PLD1 signaling pathway and is dependent on the pathway being targeted by the second inhibitor. For the this compound and bortezomib combination, U266 and H929 multiple myeloma cell lines have been shown to be responsive.[1]
-
-
Possible Cause 3: Incorrect timing of drug administration.
-
Solution: The timing of drug addition (simultaneous, sequential) can significantly impact the outcome. Experiment with different administration schedules. For example, pre-treating with one inhibitor for a specific duration before adding the second might be more effective.
-
-
Possible Cause 4: Issues with drug stability or activity.
-
Solution: Confirm the stability and activity of your stock solutions of this compound and the other inhibitor. Prepare fresh stock solutions and store them under the recommended conditions.
-
Problem 2: High background or non-specific bands in Western blot analysis of the mTOR/NF-κB pathway.
-
Possible Cause 1: Antibody issues.
-
Solution: Ensure you are using high-quality antibodies validated for the specific application (Western blotting) and target species. Titrate your primary antibody concentration to find the optimal dilution that gives a strong specific signal with low background. Consider using a different antibody from a reputable supplier if problems persist.
-
-
Possible Cause 2: Inadequate blocking.
-
Solution: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer is fresh and completely covers the membrane.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST between antibody incubations. This helps to remove non-specifically bound antibodies.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the combination of this compound and bortezomib in U266 and H929 multiple myeloma cell lines.
Table 1: Effect of this compound and Bortezomib on Cell Proliferation (CCK-8 Assay)
| Cell Line | Treatment | Inhibition Rate (%) |
| U266 | This compound | Not significant |
| Bortezomib | ~40% | |
| This compound + Bortezomib | ~65% | |
| H929 | This compound | Not significant |
| Bortezomib | ~35% | |
| This compound + Bortezomib | ~60% |
*p < 0.05 compared to Bortezomib alone. (Data extracted and summarized from Wang et al., 2020)[1][3]
Table 2: Effect of this compound and Bortezomib on Apoptosis-Related Protein Expression (Western Blot Densitometry)
| Cell Line | Treatment | Relative p-mTOR Expression | Relative p-p65 (NF-κB) Expression |
| U266 | Control | 1.0 | 1.0 |
| This compound | ~0.9 | ~0.9 | |
| Bortezomib | ~0.6 | ~0.7 | |
| This compound + Bortezomib | ~0.3 | ~0.4 | |
| H929 | Control | 1.0 | 1.0 |
| This compound | ~0.9 | ~0.9 | |
| Bortezomib | ~0.7 | ~0.7 | |
| This compound + Bortezomib | ~0.4 | ~0.5 |
*p < 0.05 compared to Bortezomib alone. (Data extracted and summarized from Wang et al., 2020)[1][3]
Detailed Experimental Protocols
1. Cell Culture and Drug Treatment
-
Cell Lines: Human multiple myeloma cell lines U266 and H929.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Bortezomib (e.g., 1 mM in DMSO).
-
Further dilute the drugs to the desired final concentrations in the culture medium just before use.
-
-
Treatment Protocol:
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with this compound alone, bortezomib alone, or the combination of both at the desired concentrations. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay (CCK-8)
-
Procedure:
-
After the drug treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis
-
Protein Extraction:
-
After drug treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p65, p65, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualizations
Caption: Interaction of this compound and Bortezomib in the PLD1-mTOR-NF-κB pathway.
Caption: General experimental workflow for studying this compound and Bortezomib combination.
References
- 1. Blockade of PLD1 potentiates the antitumor effects of bortezomib in multiple myeloma cells by inhibiting the mTOR/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PLD1 Inhibitors: VU0359595 vs. FIPI
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological roles of specific enzymes. This guide provides a comprehensive comparison of two prominent Phospholipase D1 (PLD1) inhibitors, VU0359595 and FIPI, offering a detailed analysis of their performance based on available experimental data.
This document will delve into the inhibitory potency, selectivity, and cellular effects of these compounds. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and FIPI, highlighting their distinct inhibitory profiles.
| Parameter | This compound | FIPI (5-fluoro-2-indolyl des-chlorohalopemide) |
| PLD1 IC50 | 3.7 nM[1][2] | ~25 nM[1][3][4] |
| PLD2 IC50 | 6.4 µM[1][2] | ~20-25 nM[3][5] |
| Selectivity (PLD1 vs. PLD2) | >1700-fold[1][2] | Non-selective (dual inhibitor)[3][5] |
| Cellular Activity | Reduces mitogen-stimulated PLD activity in astrocytes[2]. Blocks Aspergillus fumigatus internalization in A549 cells[2]. | Inhibits cytoskeletal reorganization and cell trafficking[6]. Diminishes fMLP-directed neutrophil chemotaxis[6]. |
Unveiling the Mechanism: PLD1 Signaling Pathway
Phospholipase D1 is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical second messenger that influences a multitude of cellular processes, including membrane trafficking, cytoskeletal dynamics, and cell proliferation. The activity of PLD1 is tightly regulated by various upstream signals, including small GTPases of the Rho and ARF families, and protein kinase C (PKC).
Experimental Protocols
To ensure reproducibility and accurate comparison of PLD1 inhibitors, detailed experimental protocols are crucial. Below are methodologies for key in vitro and cellular assays.
In Vitro PLD1 Inhibition Assay (Amplex Red Method)
This enzyme-coupled assay provides a sensitive method for measuring PLD activity in vitro.
Materials:
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, lecithin substrate, and reaction buffer)
-
PLD1 enzyme
-
Inhibitors (this compound, FIPI) dissolved in DMSO
-
96-well microplate, black with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Amplex Red reagent, HRP, choline oxidase, and lecithin in 1X reaction buffer according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitors (this compound and FIPI) in DMSO. Further dilute in 1X reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: To each well of the 96-well plate, add:
-
x µL of inhibitor dilution (or DMSO control)
-
y µL of PLD1 enzyme solution
-
z µL of 1X reaction buffer to bring the volume to 50 µL.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 50 µL of the Amplex Red reagent/HRP/choline oxidase/lecithin working solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cellular PLD1 Activity Assay (Transphosphatidylation Assay)
This assay measures PLD activity within intact cells by taking advantage of its ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
[³H]-palmitic acid
-
Inhibitors (this compound, FIPI) dissolved in DMSO
-
1-butanol
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for stimulating PLD activity)
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-palmitic acid in the culture medium for 24 hours.
-
-
Inhibitor Treatment:
-
Wash the cells to remove unincorporated [³H]-palmitic acid.
-
Pre-incubate the cells with various concentrations of the inhibitors (or DMSO control) for a specified time (e.g., 1-2 hours).
-
-
PLD Activation and Transphosphatidylation:
-
Add 1-butanol to the medium to a final concentration of 0.3-0.4%.
-
If desired, stimulate PLD activity by adding an agonist like PMA.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a lipid extraction using a chloroform/methanol/HCl mixture.
-
-
TLC Analysis:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate phosphatidylbutanol (PtdBut) from other lipids.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
-
Quantification:
-
Scrape the PtdBut spots from the TLC plate into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the PtdBut counts to the total radioactivity in the lipid extract.
-
Plot the normalized PtdBut formation against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of PLD1 inhibitors.
Conclusion
This guide provides a foundational comparison between this compound and FIPI. For researchers investigating the specific roles of PLD1, the high selectivity of This compound makes it an invaluable tool, minimizing off-target effects related to PLD2 inhibition. Conversely, FIPI serves as a potent dual inhibitor, suitable for studies where the combined inhibition of both PLD1 and PLD2 is desired. The choice of inhibitor should be guided by the specific research question and the experimental context. The provided data and protocols aim to facilitate informed decision-making and robust experimental design in the study of PLD signaling.
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen Amplex Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Amplex™ Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Intracellular Localization of Phospholipase D1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0359595 and Halopemide for PLD1 Inhibition Studies
For researchers in pharmacology, cancer biology, and drug discovery, the selective inhibition of Phospholipase D1 (PLD1) is a critical area of investigation due to its role in various cellular processes, including signal transduction, membrane trafficking, and tumorigenesis. This guide provides a detailed comparison of two key small molecule inhibitors: VU0359595 and its progenitor, halopemide, offering insights into their respective potencies, selectivities, and applications in PLD1-focused research.
Phospholipase D (PLD) enzymes are crucial mediators in lipid signaling, primarily through the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA, in turn, influences a multitude of downstream signaling pathways implicated in cell growth, proliferation, and survival.[2] The two major mammalian isoforms, PLD1 and PLD2, despite sharing structural homology, exhibit distinct regulatory mechanisms and cellular functions, making isoform-specific inhibitors invaluable research tools.
Halopemide, initially identified as a neuroleptic agent, was later discovered to be a potent inhibitor of both PLD1 and PLD2.[3][4] This discovery paved the way for the development of more selective inhibitors. Through a diversity-oriented synthesis approach using the halopemide scaffold, this compound emerged as a highly potent and exceptionally selective inhibitor of PLD1.[5][6]
Performance Comparison: Potency and Selectivity
The primary distinction between this compound and halopemide lies in their potency and selectivity for PLD1 over PLD2. Experimental data clearly demonstrates the superior profile of this compound for studies requiring specific inhibition of PLD1.
| Compound | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Selectivity (PLD1 vs. PLD2) |
| This compound | PLD1 | 3.7 nM[7][8] | 6.4 µM[7][8] | >1700-fold[7][8][9] |
| Halopemide | PLD1/PLD2 | 220 nM[3][7] | 310 nM[3][7] | ~1.4-fold |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Methodologies
The determination of IC50 values and the characterization of PLD inhibitors are typically performed using in vitro biochemical assays and cell-based assays.
In Vitro PLD1 Activity Assay (Biochemical)
This assay measures the direct effect of an inhibitor on the enzymatic activity of purified PLD1.
-
Enzyme and Substrate Preparation: Recombinant human PLD1 is purified. The substrate, phosphatidylcholine (PC), is prepared in a mixed micelle solution, often containing Triton X-100 and phosphatidylinositol 4,5-bisphosphate (PIP2), a known PLD activator.[10] Radiolabeled PC (e.g., containing ³H-choline) is commonly used for detection.[10]
-
Inhibition Assay: The purified PLD1 enzyme is incubated with varying concentrations of the inhibitor (this compound or halopemide) in an appropriate assay buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the radiolabeled PC substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Product Separation: The reaction is stopped, and the lipids are extracted. The product, radiolabeled choline, is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC).[9]
-
Quantification: The amount of radiolabeled choline is quantified using a scintillation counter. The PLD1 activity at each inhibitor concentration is calculated and plotted to determine the IC50 value.
Cellular PLD1 Activity Assay
This assay measures the inhibitor's efficacy in a more physiologically relevant context by assessing PLD1 activity within intact cells.
-
Cell Culture and Labeling: A suitable cell line, such as Calu-1 (human lung carcinoma), is cultured.[11] The cells are metabolically labeled by incubating them with a radiolabeled precursor, such as [³H]-palmitate, which gets incorporated into cellular phospholipids, including PC.[10]
-
Inhibitor Treatment: The labeled cells are pre-incubated with various concentrations of the inhibitor.
-
PLD Activity Stimulation: PLD1 activity is often stimulated using an agonist like phorbol 12-myristate 13-acetate (PMA). The assay is performed in the presence of a primary alcohol (e.g., 1-butanol). PLD catalyzes a transphosphatidylation reaction in the presence of primary alcohols, generating phosphatidylbutanol (PtdBut) instead of PA. This is a unique product of PLD activity and is used to distinguish it from the activity of other phospholipases.[10]
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted from the cells. The radiolabeled PtdBut is separated from other lipids by TLC.
-
Data Analysis: The amount of radiolabeled PtdBut is quantified, and the percentage of inhibition at each inhibitor concentration is used to calculate the cellular IC50.
Signaling Pathways and Experimental Workflows
The selective inhibition of PLD1 by this compound allows for the precise dissection of its role in various signaling cascades. PLD1-generated phosphatidic acid is a key signaling molecule that can activate downstream effectors such as mTOR and Raf kinase, and influence pathways like Wnt/β-catenin, which are critical in cancer progression.[1][3][4]
References
- 1. A New Method for Detecting Phospholipase D Activity - Profacgen [profacgen.com]
- 2. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLD1 phospholipase D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Genetic Validation of VU0359595's Effects Using PLD1 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting Phospholipase D1 (PLD1) function: the selective small molecule inhibitor VU0359595 and gene silencing using small interfering RNA (siRNA). Understanding the nuances of these techniques is critical for validating PLD1 as a therapeutic target and for the development of novel drugs.
Executive Summary
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, implicated in a range of physiological and pathological processes, including cancer progression. This compound is a potent and highly selective pharmacological inhibitor of PLD1.[1][2] Genetic validation of its effects through PLD1-specific siRNA provides a crucial, complementary approach to confirm on-target activity and mitigate the risk of off-target pharmacological effects. This guide presents a comparative analysis of these two modalities, supported by experimental data and detailed protocols.
Data Presentation: this compound vs. PLD1 siRNA
The following tables summarize the quantitative data gathered from various studies on the efficacy and effects of this compound and PLD1 siRNA.
| Parameter | This compound | PLD1 siRNA | References |
| Mechanism of Action | Pharmacological inhibition of PLD1 enzymatic activity | Post-transcriptional gene silencing, leading to reduced PLD1 protein expression | [1][3] |
| Selectivity | Highly selective for PLD1 over PLD2 (>1700-fold) | Highly specific to the targeted PLD1 mRNA sequence | [1] |
| Typical Concentration/Dose | Nanomolar to low micromolar range (e.g., 10 µM in cell culture) | Picomolar to nanomolar range (e.g., 20 nM in cell culture) | [4][5] |
| Duration of Effect | Reversible and dependent on compound washout | Prolonged, lasting for several days depending on cell type and division rate | N/A |
| Cellular Phenotype | Effect of this compound | Effect of PLD1 siRNA | References |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines. | Slows down the proliferation rate of prostate cancer cells. | [2][6] |
| Cell Migration & Invasion | Significantly inhibits invasive migration of cancer cells. | Reduces cell migration in wound healing assays. | [2][7][8][9] |
| mTOR Signaling | Potentiates the anti-tumor effects of other drugs by inhibiting the mTOR/NF-κB signal pathway. | Drastic inhibition of serum-stimulated S6K1 activation and 4E-BP1 hyperphosphorylation, downstream of mTOR. | [3][10][11] |
Experimental Protocols
PLD1 siRNA Transfection and Knockdown Validation
Objective: To reduce the expression of PLD1 protein in cultured cells using siRNA.
Materials:
-
PLD1-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
6-well plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Reagents for Western Blotting (lysis buffer, primary anti-PLD1 antibody, secondary antibody, etc.)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[5]
-
siRNA Complex Preparation:
-
For each well, dilute 20 pmol of PLD1 siRNA or control siRNA into 500 µL of Opti-MEM™ Medium.
-
Add 7 µL of Lipofectamine™ RNAiMAX to the diluted siRNA, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Knockdown Validation (Western Blot):
-
After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PLD1.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to quantify the reduction in PLD1 protein levels in the siRNA-treated samples compared to the control.[12]
-
Cell Migration/Wound Healing Assay
Objective: To assess the effect of PLD1 inhibition on cell migration.
Materials:
-
Cells treated with this compound or transfected with PLD1 siRNA (and respective controls)
-
Culture plates (e.g., 6-well plates)
-
Sterile pipette tip (p200 or p1000) or a culture-insert to create the "wound"
-
Microscope with imaging capabilities
Protocol:
-
Cell Culture: Grow cells treated with this compound or transfected with PLD1 siRNA (and their respective controls) to a confluent monolayer in 6-well plates.
-
Creating the Wound:
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation and Imaging: Add fresh medium (with or without this compound) and place the plate on a microscope stage within an incubator. Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.[9]
-
Data Analysis: Measure the width of the wound at different points for each time point and condition. Calculate the rate of wound closure as a measure of cell migration.[4]
mTOR Signaling Pathway Analysis (Western Blot)
Objective: To determine the effect of PLD1 inhibition on the mTOR signaling pathway.
Materials:
-
Cells treated with this compound or transfected with PLD1 siRNA (and respective controls)
-
Primary antibodies for key mTOR pathway proteins (e.g., phospho-S6K1, phospho-4E-BP1, total S6K1, total 4E-BP1, and a loading control like GAPDH or β-actin)
-
Reagents and equipment for Western Blotting (as described in Protocol 1)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or transfect with PLD1 siRNA as previously described. After the desired incubation period, lyse the cells.
-
Western Blotting: Perform Western blotting as detailed in the knockdown validation protocol.
-
Antibody Incubation:
-
Probe separate membranes with primary antibodies against the phosphorylated and total forms of S6K1 and 4E-BP1.
-
Also, probe for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels. Compare the levels of phosphorylated proteins between the treated/transfected groups and their respective controls to assess the impact on mTOR pathway activation.[3][13]
Mandatory Visualizations
Caption: PLD1 Signaling and Inhibition.
Caption: Experimental Workflow.
Caption: Methodological Comparison.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLD1 regulates mTOR signaling and mediates Cdc42 activation of S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjhbiosciences.com [rjhbiosciences.com]
- 6. Inhibition of Phospholipase D1 mRNA Expression Slows Down the Proliferation Rate of Prostate Cancer Cells That Have Transited to Androgen Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHOSPHOLIPASE D (PLD) DRIVES CELL INVASION, TUMOR GROWTH AND METASTASIS IN A HUMAN BREAST CANCER XENOGRAPH MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phagocyte cell migration is mediated by phospholipases PLD1 and PLD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of VU0359595's Pharmacological Effects with PLD1 Genetic Models: A Comparative Guide
This guide provides a detailed comparison of experimental data obtained using the selective Phospholipase D1 (PLD1) inhibitor, VU0359595, against findings from genetic models where the Pld1 gene has been knocked out or its expression knocked down. The objective is to cross-validate the on-target effects of this compound by demonstrating phenotypic concordance between pharmacological inhibition and genetic ablation of PLD1. This analysis is crucial for researchers in drug development and cell signaling, offering a robust validation of this compound as a specific tool for studying PLD1 function.
The PLD1 Signaling Pathway
Phospholipase D1 (PLD1) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA).[1] PA, in turn, modulates a host of downstream signaling pathways that are integral to fundamental cellular processes.[1][2][3] These processes include membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][3][4] Key effectors of PA include the mammalian target of rapamycin (mTOR), Raf-1 kinase, and sphingosine kinase 1 (SK1), which highlights the central role of PLD1 in regulating cell growth, metabolism, and oncogenesis.[1][3][5]
The inhibitor this compound is a potent and highly selective pharmacological tool for interrogating this pathway. It exhibits an IC50 of 3.7 nM for PLD1 and is over 1,700-fold more selective for PLD1 than its isoform, PLD2, making it an excellent probe for dissecting PLD1-specific functions.[6][7]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. PLD1 regulates mTOR signaling and mediates Cdc42 activation of S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pld1 phospholipase D1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase D1 pathway modulates macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The Phospholipase D1 Pathway Modulates Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
Correlating VU0359595-Induced Phenotypes with PLD1 Knockout: A Comparative Guide
Introduction
Phospholipase D1 (PLD1) is a critical enzyme that hydrolyzes phosphatidylcholine to generate the signaling lipid phosphatidic acid (PA).[1] PA is a key player in a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.[2] Consequently, PLD1 has been implicated in the progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] The study of PLD1 function has been greatly advanced by two key methodologies: genetic knockout of the Pld1 gene and pharmacological inhibition using selective small molecules.
VU0359595 is a potent and highly selective inhibitor of PLD1, with an IC50 of 3.7 nM and over 1700-fold selectivity for PLD1 over its isoform, PLD2.[3] This high selectivity makes this compound a valuable tool for dissecting the specific roles of PLD1. This guide provides a direct comparison of the phenotypes observed following treatment with this compound and those seen in PLD1 knockout models, offering researchers a comprehensive overview of the current experimental data.
Comparative Analysis of Phenotypes
The phenotypes resulting from both pharmacological inhibition and genetic ablation of PLD1 show a significant degree of correlation, particularly in the contexts of cancer progression, neurological function, and cellular signaling. These correlations underscore the on-target effects of this compound and validate the findings from both experimental approaches.
| Phenotypic Category | Process | Effect of this compound (Pharmacological Inhibition) | Effect of PLD1 Knockout (Genetic Ablation) |
| Oncology | Tumor Growth | In colorectal cancer models, this compound treatment is linked to the upregulation of ICAT, a negative regulator of Wnt signaling, thereby suppressing tumor growth.[4][5] In glioblastoma, PLD1 inhibition suppresses tumorigenicity and increases survival in mouse models.[6] In multiple myeloma cells, it enhances the antitumor effects of bortezomib.[7] | Pld1 knockout in ApcMin/+ mice, a model for intestinal tumorigenesis, leads to a significant reduction in tumor formation and increased survival.[8] |
| Cell Proliferation | Inhibits basal and mitogen-stimulated proliferation of astroglial cells.[2][3] | PLD1 deficiency is associated with reduced cell apoptosis in certain contexts.[9] | |
| Wnt/β-catenin Signaling | Downregulates the Wnt/β-catenin signaling pathway.[4][10] | PLD1 deficiency is linked to the suppression of Wnt/β-catenin signaling.[4] | |
| Neurology | Neuroprotection | In Alzheimer's disease mouse models, treatment with a PLD1 inhibitor ameliorates memory deficits and improves synaptic plasticity.[11][12] | PLD1 ablation disrupts the organization and function of the hippocampus, affecting novel object recognition and social interaction in mice.[13] |
| Astrocyte Differentiation | Not explicitly detailed, but inhibits astroglial cell proliferation.[2][3] | PLD1 promotes the differentiation of hippocampal neural stem/progenitor cells into astrocytes.[14] | |
| Cellular Processes | Autophagy | Increases the formation of autophagosome-like structures in retinal pigment epithelium cells exposed to LPS.[2][3] | The PLD1 pathway is known to modulate the process of macroautophagy.[8] |
| Exocytosis/Secretion | Treatment with PLD1 inhibitors significantly reduces the fusion of secretory vesicles.[15] | Ablation of PLD1 impairs α-granule release in platelets.[16] | |
| Lipid Metabolism | In hepatocytes, specific inhibition of PLD1 with this compound decreases CD36 expression and lipid accumulation.[5] | Hepatocyte-specific knockout of Pld1 ameliorates lipid accumulation and non-alcoholic fatty liver disease (NAFLD) development.[5] | |
| Cardiovascular/Thrombosis | Cardiac Development | Not explicitly detailed. | Pld1 knockout mice exhibit impaired function of the pulmonary and tricuspid valves, suggesting a role in heart valvulogenesis.[14][17] |
| Thrombosis | Pharmacological inhibition of PLD protects mice from occlusive thrombus formation and ischemic stroke.[18] | Mice lacking PLD1 are protected from pathological thrombus formation.[18] |
Signaling Pathways
PLD1 is a central node in several critical signaling pathways. Its product, phosphatidic acid (PA), directly interacts with and modulates the activity of numerous downstream effector proteins, including kinases and phosphatases that regulate cell growth, proliferation, and survival.
Caption: Canonical PLD1 signaling cascade.
Experimental Protocols
In Vivo PLD Activity Assay (Transphosphatidylation)
This assay is a definitive method for measuring PLD activity in living cells or tissues. It relies on the unique ability of PLD to catalyze a transphosphatidylation reaction in the presence of a primary alcohol, such as 1-butanol.[19] Instead of hydrolyzing phosphatidylcholine (PC) with water to produce phosphatidic acid (PA), PLD will use the alcohol as a nucleophile to generate a phosphatidylalcohol, a product that is not formed by other cellular enzymes.[19]
Protocol:
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., HEK293, A549) to approximately 80% confluency.
-
Pre-label cellular lipid pools by incubating the cells with a radioactive lipid precursor, such as [3H]-palmitic acid, for 18-24 hours.[20] This allows for the incorporation of the radiolabel into the cellular PC pool.
-
-
Inhibition and Stimulation:
-
Pre-treat the cells with the PLD1 inhibitor (e.g., this compound at various concentrations) or vehicle control for a specified period (e.g., 30-60 minutes).[3]
-
Introduce the primary alcohol, 1-butanol (typically at a final concentration of 0.3-0.4%), to the cell culture medium.
-
Stimulate the cells with a known PLD activator (e.g., phorbol 12-myristate 13-acetate (PMA)) to induce PLD activity.[17]
-
-
Lipid Extraction:
-
After the stimulation period, terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a lipid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer method) to separate the lipid phase from the aqueous phase.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extracted lipid samples onto a silica TLC plate.
-
Develop the TLC plate using a solvent system designed to separate different phospholipid species (e.g., chloroform/methanol/acetic acid).
-
The phosphatidylbutanol product will migrate to a specific, identifiable position on the plate.
-
-
Quantification:
-
Visualize the radiolabeled lipids using autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the phosphatidylbutanol spot and quantify the radioactivity using liquid scintillation counting.
-
The amount of radiolabeled phosphatidylbutanol is directly proportional to the PLD activity in the cells.
-
Caption: Workflow for the in vivo transphosphatidylation assay.
Logical Correlation of Approaches
Both pharmacological inhibition with this compound and genetic knockout of Pld1 aim to abrogate the function of the PLD1 enzyme. While the mechanisms differ—one targets the protein directly and is often acute, while the other prevents its expression and is chronic—they are expected to result in largely overlapping downstream phenotypic consequences. This convergence provides strong evidence for the central role of PLD1's enzymatic activity in the observed biological outcomes.
Caption: Convergence of pharmacological and genetic approaches.
The data compiled in this guide demonstrate a strong correlation between the phenotypes induced by the selective PLD1 inhibitor this compound and those observed in PLD1 knockout models. This consistency validates the use of this compound as a specific probe for studying PLD1 function and reinforces the role of PLD1's catalytic activity in a wide range of physiological and pathological processes. For researchers in drug development, this convergence suggests that targeting PLD1 pharmacologically can effectively replicate the biological consequences of its genetic removal, highlighting its potential as a viable therapeutic target.
References
- 1. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 028665 - Pld1[-] Strain Details [jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase D1 Attenuation Therapeutics Promotes Resilience against Synaptotoxicity in 12-Month-Old 3xTg-AD Mouse Model of Progressive Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLD1 inhibitors(Yonsei University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Phospholipase D1 Ablation Disrupts Mouse Longitudinal Hippocampal Axis Organization and Functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pld1 phospholipase D1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biallelic loss-of-function variants in PLD1 cause congenital right-sided cardiac valve defects and neonatal cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
VU0359595: A New Era of Precision in Phospholipase D Inhibition
For researchers, scientists, and drug development professionals, the quest for highly selective and potent molecular probes is paramount. In the field of phospholipase D (PLD) research, the emergence of VU0359595 marks a significant advancement over older, less specific inhibitors. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, to highlight its advantages in elucidating the distinct roles of PLD isoforms.
Phospholipase D enzymes, primarily PLD1 and PLD2, are critical regulators of a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD activity has been implicated in numerous pathologies, from cancer to neurodegenerative diseases. Consequently, the development of specific PLD inhibitors is of high therapeutic and academic interest. Early-generation inhibitors, however, have been hampered by a lack of isoform selectivity and off-target effects, complicating the interpretation of experimental results. This compound, a potent and highly selective PLD1 inhibitor, overcomes these limitations, offering a sharper tool for dissecting PLD1-specific functions.
Unprecedented Potency and Selectivity
The primary advantage of this compound lies in its exceptional potency and isoform selectivity. As illustrated in the table below, this compound inhibits PLD1 at nanomolar concentrations, with a remarkable >1700-fold selectivity over PLD2.[1][2] This stands in stark contrast to older inhibitors like halopemide and 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), which exhibit dual inhibitory activity against both PLD1 and PLD2.[1][2] While dual inhibitors have their utility, the high selectivity of this compound allows for the unambiguous attribution of observed effects to the inhibition of PLD1.
Another key differentiator is the cleaner pharmacological profile of this compound. Halopemide, for instance, is also a known dopamine receptor antagonist, introducing a significant confounding variable in experimental systems.[1][2] The development of this compound from the halopemide scaffold successfully "dialed-out" this biogenic amine activity, resulting in a more specific PLD1 probe.[3]
| Inhibitor | Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2/PLD1) | Key Limitations of Older Inhibitors |
| This compound | PLD1 | 3.7 | 6400 | >1700-fold | N/A |
| Halopemide | PLD1/PLD2 | 220 | 310 | ~1.4-fold | Off-target dopamine receptor antagonism |
| FIPI | PLD1/PLD2 | ~25 | ~25 | None | Lack of isoform selectivity |
| VU0155069 | PLD1 | 46 | 933 | ~20-fold | Less potent and selective than this compound |
| VU0364739 | PLD2 | 1500 | 20 | 0.013-fold (75-fold PLD2 selective) | PLD2 selective, not a PLD1 tool |
IC50 values are approximate and can vary between different assay conditions. Data compiled from multiple sources.[1][2][3][4][5][6]
Experimental Framework for Inhibitor Assessment
The superiority of this compound has been established through rigorous experimental evaluation. A typical workflow for comparing PLD inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays.
Experimental Protocols
1. In Vitro PLD Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified PLD isoforms in the presence of an inhibitor.
-
Principle: Recombinant human PLD1 and PLD2 are incubated with a phospholipid substrate, typically radiolabeled phosphatidylcholine (PC), in the presence of varying concentrations of the inhibitor. The enzymatic reaction cleaves PC to produce phosphatidic acid (PA) and choline. The amount of radiolabeled choline released is quantified to determine the rate of reaction and, consequently, the inhibitory potency (IC50) of the compound.
-
Materials:
-
Purified recombinant human PLD1 and PLD2
-
[³H]Phosphatidylcholine or other suitable labeled substrate
-
Phospholipid vesicles (e.g., containing phosphatidylethanolamine and PIP₂)
-
Assay buffer (e.g., HEPES-based buffer with Mg²⁺ and Ca²⁺)
-
Test inhibitors (e.g., this compound, halopemide)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare phospholipid vesicles incorporating the radiolabeled substrate.
-
In a microplate, add the assay buffer, phospholipid vesicles, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the purified PLD enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the radiolabeled choline from the lipid components.
-
Quantify the radioactivity of the aqueous phase using liquid scintillation counting.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Cellular PLD Activity Assay (Transphosphatidylation)
This assay measures the activity of PLD within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
-
Principle: In the presence of a primary alcohol (e.g., n-butanol), PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol (e.g., phosphatidylbutanol) at the expense of PA. This unique product can be readily quantified as a measure of PLD activity.
-
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Test inhibitors
-
n-Butanol (or a deuterated version for mass spectrometry)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents or a liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of the inhibitor for a specified time.
-
Add n-butanol to the culture medium.
-
Stimulate the cells with an agonist to activate PLD, if necessary.
-
Incubate for a defined period to allow for the transphosphatidylation reaction to occur.
-
Terminate the reaction and extract the total cellular lipids.
-
Separate and quantify the phosphatidylbutanol produced using TLC and autoradiography (if using a radiolabeled precursor) or by LC-MS.
-
Determine the cellular IC50 by plotting the inhibition of phosphatidylbutanol formation against the inhibitor concentration.
-
The PLD Signaling Pathway in Context
Understanding the PLD signaling pathway is crucial for appreciating the impact of specific inhibitors. PLD enzymes are situated at a key node in cellular signaling, integrating inputs from various upstream signals and producing the versatile second messenger, phosphatidic acid.
The high selectivity of this compound for PLD1 allows researchers to confidently probe the specific downstream consequences of inhibiting this particular isoform, without the confounding effects of simultaneously inhibiting PLD2 or other cellular targets.
Conclusion
This compound represents a significant leap forward in the pharmacological toolkit for studying PLD signaling. Its superior potency, unprecedented isoform selectivity, and clean off-target profile provide researchers with a reliable means to investigate the specific functions of PLD1 in health and disease. By enabling a clearer understanding of the distinct roles of PLD isoforms, this compound is poised to accelerate discoveries in numerous research areas and facilitate the development of novel therapeutics targeting PLD-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Re-evaluating PLD1 Signaling with the Selective Inhibitor VU0359595: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive re-evaluation of Phospholipase D1 (PLD1) signaling pathways through the lens of VU0359595, a potent and highly selective small-molecule inhibitor. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers investigating PLD1's role in cellular processes and its potential as a therapeutic target.
Introduction to PLD1 and this compound
Phospholipase D1 (PLD1) is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] This enzymatic activity is implicated in a multitude of cellular functions, including membrane trafficking, cytoskeletal organization, cell growth, and survival.[1][2] Dysregulation of PLD1 activity has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4]
The development of specific inhibitors is crucial for dissecting the precise roles of PLD isoforms. This compound has emerged as a valuable tool for studying PLD1. It is a potent and highly selective inhibitor of PLD1, exhibiting over 1700-fold selectivity for PLD1 over its isoform, PLD2.[3][4] This high degree of selectivity allows for more precise interrogation of PLD1-specific functions, minimizing off-target effects that may confound experimental results.
Comparative Performance of PLD Inhibitors
The efficacy of a pharmacological inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against PLD1 and PLD2, alongside other commonly used PLD inhibitors for a comparative overview.
| Inhibitor | Target(s) | PLD1 IC50 | PLD2 IC50 | Selectivity | Reference |
| This compound | PLD1 | 3.7 nM | 6.4 µM | >1700-fold for PLD1 | [4] |
| VU0364739 | PLD2 | 1500 nM | 20 nM | 75-fold for PLD2 | [5][6] |
| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | Dual Inhibitor | [6] |
| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | Dual Inhibitor | [6] |
| A3373 | PLD1/PLD2 | 325 nM | 15.15 µM | PLD1-preferential | [6] |
| VU0155069 (CAY10593) | PLD1 | 46 nM | - | PLD1 selective | [6] |
Key PLD1 Signaling Pathways
PLD1 is a central node in various signaling cascades. Its product, phosphatidic acid (PA), acts as a signaling lipid that recruits and activates a diverse array of downstream effector proteins. The following diagrams illustrate key pathways regulated by PLD1.
Caption: Canonical PLD1 activation by GPCRs/RTKs and downstream signaling.
Caption: PLD1-mediated crosstalk between the PI3K/Akt and Wnt/β-catenin pathways.[5]
Experimental Protocols
Accurate assessment of PLD1 activity and the effects of its inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays.
In Vitro PLD1 Activity Assay (Mixed Micelle Assay)
This assay measures the intrinsic catalytic activity of purified PLD1.
Materials:
-
Purified PLD1 enzyme
-
Dioleoylphosphatidylcholine (DOPC)
-
Brain Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)
-
[3H]-labeled Phosphatidylcholine (e.g., [3H]-POPC)
-
Triton X-100
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 1 mM DTT)
-
This compound or other inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare mixed micelles by drying down a mixture of DOPC, PI(4,5)P2, and [3H]-labeled PC in a glass tube under a stream of nitrogen.
-
Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing.
-
In a reaction tube, combine the assay buffer, the mixed micelle substrate, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the purified PLD1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a quench solution (e.g., 0.1 M HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the aqueous phase (containing the [3H]-choline product) from the organic phase.
-
Quantify the amount of [3H]-choline in the aqueous phase using liquid scintillation counting.
-
Calculate PLD1 activity as the rate of [3H]-choline released.
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This in-cell assay measures PLD activity by its unique ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
Materials:
-
Cultured cells (e.g., HEK293T, A549)
-
[3H]-palmitate or other suitable radiolabel
-
Cell culture medium
-
1-Butanol
-
Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulus
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Label the cellular phospholipids by incubating the cells with [3H]-palmitate in the culture medium for 18-24 hours.[7]
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 30 minutes).
-
Add a primary alcohol, such as 0.3% 1-butanol, to the medium.[7]
-
Stimulate the cells with an agonist (e.g., 100 nM PMA) to activate PLD.[7]
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and extract the lipids using a chloroform/methanol/HCl mixture.
-
Spot the lipid extracts onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).
-
Identify and quantify the radiolabeled phosphatidylbutanol (PtdBut) spot using a phosphorimager or by scraping the spot and performing scintillation counting.
-
PLD activity is directly proportional to the amount of PtdBut formed.
Caption: Workflow for the cellular transphosphatidylation assay.
Conclusion
This compound stands out as a superior pharmacological tool for the specific investigation of PLD1. Its high potency and selectivity, as demonstrated by the comparative data, allow for a more nuanced understanding of PLD1's contribution to various signaling pathways. The experimental protocols provided herein offer standardized methods for re-evaluating previous findings and exploring new avenues of PLD1 research. By employing these precise tools and methodologies, the scientific community can continue to unravel the complex roles of PLD1 in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Phospholipase D1 - Wikipedia [en.wikipedia.org]
- 2. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0359595: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like VU0359595 is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of this compound, a potent and selective phospholipase D1 (PLD1) inhibitor used in various research applications.[1]
While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical compounds of a similar nature. These guidelines are intended to provide immediate, essential safety and logistical information.
Pre-Disposal and Handling Considerations
Before disposal, it is crucial to adhere to proper handling and storage protocols to minimize risks. Always consult your institution's specific safety guidelines and the compound's supplier information.
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: this compound should be stored under the conditions recommended by the supplier to maintain its stability.[1]
Step-by-Step Disposal Procedures
The disposal of this compound, as with most research chemicals, should be managed through your institution's hazardous waste management program.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Specify the solvent used on the label.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be disposed of as solid hazardous waste.
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and any associated hazards.
-
-
Waste Collection and Removal:
-
Store the labeled waste containers in a designated, secure area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IC₅₀ for PLD1 | 3.7 nM | [1] |
| IC₅₀ for PLD2 | 6.4 µM | [1] |
| Selectivity | >1700-fold for PLD1 over PLD2 | [1] |
Experimental Protocols Involving this compound
Detailed methodologies for experiments using this compound can be found in various research publications. For instance, studies investigating its effects on cell proliferation or signaling pathways typically involve dissolving the compound in a suitable solvent, such as DMSO, and then diluting it to the desired concentration in cell culture media before application to cells.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling VU0359595
This guide provides crucial safety and logistical information for the handling and disposal of VU0359595, a potent and selective phospholipase D1 (PLD1) inhibitor. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound from all vendors was not available in the immediate search, general safety protocols for handling novel, potent small molecules in a research setting are mandatory. The following PPE is required to minimize exposure and ensure safety.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[1][2] |
| Face Shield | Worn over safety glasses/goggles | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution.[1][2] | |
| Body Protection | Laboratory Coat | Fire-resistant recommended | Protects skin and clothing from spills and splashes.[1] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides a primary barrier against skin contact. Should be changed immediately upon contamination.[1][2][3] |
| Chemical-Resistant Gloves | Consult manufacturer's guide for specific solvent compatibility | Required when prolonged or direct contact with the compound or its solvent is anticipated. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Necessary when working with the solid form of the compound to prevent inhalation of fine particles, or when aerosols may be generated.[1][4] |
Note: The selection of appropriate PPE is contingent on a risk assessment of the specific experimental procedures to be performed.
Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored at -20°C for up to one month or -80°C for up to six months for long-term stability.[5] Keep the container tightly sealed and protected from moisture and light.[5]
Preparation of Solutions:
-
Engineering Controls: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use an analytical balance within the fume hood. Use anti-static measures where necessary.
-
Dissolution: If preparing a stock solution, such as 10 mM in DMSO, add the solvent slowly to the vial containing the compound.[5] Ensure the vial is securely capped and vortex briefly to ensure complete dissolution.
Experimental Use:
-
When performing experiments, always wear the minimum required PPE (lab coat, safety glasses, and nitrile gloves).[2]
-
Use the smallest quantity of the compound necessary for the experiment.
-
Clearly label all solutions containing this compound.
-
Avoid the generation of aerosols.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, microfuge tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. medchemexpress.com [medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
